CAS Number: 1285690-36-9 [1][2] Executive Summary 3,5-Difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced agrochemicals (pyreth...
3,5-Difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced agrochemicals (pyrethroid analogs) and pharmaceutical candidates.[1][2][3] Its structure combines a reactive aldehyde handle with a lipophilic phenoxy ether motif, modulated by two ortho-fluorine atoms. These fluorine substituents exert a profound electronic effect, increasing metabolic stability and altering the acidity of the aromatic ring, making this compound a critical building block for "scaffold hopping" in drug discovery programs targeting kinases and G-protein coupled receptors (GPCRs).
Physicochemical Identity
This compound belongs to the class of polyfluorinated diaryl ethers . The distinct 3,5-difluoro substitution pattern provides steric protection to the ether linkage while enhancing the electrophilicity of the aldehyde group.
Property
Data
CAS Registry Number
1285690-36-9
IUPAC Name
3,5-Difluoro-4-phenoxybenzaldehyde
Molecular Formula
C₁₃H₈F₂O₂
Molecular Weight
234.20 g/mol
Appearance
White to light yellow crystalline solid or powder
Solubility
Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
LogP (Predicted)
~3.5 (High Lipophilicity)
H-Bond Acceptors
2 (Aldehyde O, Ether O)
Synthetic Methodology
The most robust industrial and laboratory-scale synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . This protocol exploits the electronic activation provided by the aldehyde group at the para position, making the 4-fluorine of the starting material highly susceptible to displacement by phenoxide.
Primary Route: SNAr of 3,4,5-Trifluorobenzaldehyde
This pathway is preferred due to the high regioselectivity governed by the para-aldehyde group, which stabilizes the Meisenheimer complex intermediate.
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Conditions: 80–100°C, inert atmosphere (N₂).
Protocol Steps:
Activation: Dissolve 1.0 eq of phenol in DMF. Add 1.2 eq of anhydrous K₂CO₃. Stir at RT for 30 mins to generate the phenoxide anion.
Addition: Dropwise add 1.0 eq of 3,4,5-trifluorobenzaldehyde dissolved in DMF. The reaction is exothermic.
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the trifluoro starting material.
Workup: Quench with ice water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.
Purification: Recrystallization from hexanes/EtOAc or column chromatography (SiO₂, Hexane:EtOAc gradient).
Mechanistic Visualization
The following diagram illustrates the regioselective attack of the phenoxide ion at the 4-position, driven by the electron-withdrawing nature of the aldehyde.
Figure 1: Regioselective SNAr mechanism favoring substitution at the 4-position due to para-activation.
Applications in Drug Discovery & Agrochemicals
The 3,5-difluoro-4-phenoxy motif is a bioisostere for non-fluorinated diphenyl ethers, offering improved metabolic stability against oxidative metabolism (blocking P450 hydroxylation at the ether ring).
Agrochemicals (Pyrethroids)
This aldehyde is a direct precursor to Type II Pyrethroid analogs.
Workflow: The aldehyde is converted via cyanohydrin formation to ester-linked insecticides. The fluorine atoms enhance lipophilicity and insecticidal potency by altering the shape of the binding pocket interaction.
Medicinal Chemistry (Scaffold Hopping)
Kinase Inhibitors: Used to synthesize "hinge-binder" motifs where the phenoxy group occupies the hydrophobic back-pocket of the kinase ATP site.
PDT Agents: Fluorinated porphyrin sensitizers derived from this aldehyde show enhanced singlet oxygen generation and cellular uptake compared to non-fluorinated counterparts.
Reactivity Flowchart
The aldehyde functionality serves as a versatile "divergent point" for library synthesis.
Figure 2: Divergent synthetic utility of the aldehyde handle in medicinal chemistry workflows.
Safety & Handling Protocol
As a fluorinated benzaldehyde, this compound possesses specific hazards related to skin sensitization and respiratory irritation.
GHS Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
Disposal: Fluorinated organic waste. Do not mix with strong oxidizers or bases.
References
CanbiPharm . Product Data: 3,5-Difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9).[1][2][3] Retrieved from
Namiki Shoji Co., Ltd. Building Blocks Catalogue - Fluorinated Aromatics. Retrieved from
Huaxuejia . Chemical Database Entry for CAS 1285690-36-9. Retrieved from
Arctom Scientific . Catalog Entry: 3,5-difluoro-4-phenoxybenzaldehyde. Retrieved from
ResearchGate . Direct Formylation of Fluorine-Containing Aromatics. (Context on fluorinated benzaldehyde synthesis). Retrieved from
An In-depth Technical Guide to 3,5-Difluoro-4-phenoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract 3,5-Difluoro-4-phenoxybenzaldehyde is a key aromatic aldehyde that has garnered significant interest within the pharmaceutical and agrochemical industries. Its distinct molecular architecture, featuring a difluo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3,5-Difluoro-4-phenoxybenzaldehyde is a key aromatic aldehyde that has garnered significant interest within the pharmaceutical and agrochemical industries. Its distinct molecular architecture, featuring a difluorinated phenyl ring ether-linked to a second phenyl group and possessing a reactive aldehyde functionality, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The strategic placement of the fluorine atoms significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in modern drug design. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and highlights its critical role in the development of novel therapeutic agents.
Introduction and Significance
3,5-Difluoro-4-phenoxybenzaldehyde belongs to a class of substituted benzaldehydes that are pivotal in organic synthesis. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity.
The true value of this particular scaffold lies in the synergistic effect of its substituents:
Aldehyde Group: A primary site for synthetic elaboration, allowing for the construction of diverse molecular frameworks such as stilbenes, chalcones, and Schiff bases.[1]
Phenoxy Group: This moiety increases the molecule's size and hydrophobicity, often facilitating favorable interactions with biological targets.
Difluoro Substitution: The two fluorine atoms ortho to the phenoxy group are critical. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This influences the reactivity of the aromatic ring and the aldehyde. Furthermore, the strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism, and to improve binding affinity with target proteins through favorable electrostatic interactions.
These combined features make 3,5-difluoro-4-phenoxybenzaldehyde a sought-after intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other targeted therapies.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 3,5-Difluoro-4-phenoxybenzaldehyde and Related Analogs
Note: "N/A" indicates that the data is not available in the searched sources.
Spectroscopic data is crucial for the unambiguous identification and quality control of the compound. While a dedicated spectrum for the title compound is not available, analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry would be standard for its characterization.[7]
Synthesis and Purification: A Validated Approach
The synthesis of 3,5-difluoro-4-phenoxybenzaldehyde typically involves a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of modern organic synthesis for forming aryl ethers. The rationale behind this approach is the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing fluorine atoms and the aldehyde group.
A plausible and efficient synthetic route starts from the more readily available 3,4,5-trifluorobenzaldehyde.
Caption: Figure 1: Proposed synthesis of 3,5-difluoro-4-phenoxybenzaldehyde.
Experimental Protocol:
Objective: To synthesize 3,5-difluoro-4-phenoxybenzaldehyde via a nucleophilic aromatic substitution reaction.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trifluorobenzaldehyde (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
Causality: Anhydrous conditions are crucial to prevent side reactions with water. K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An excess of the base ensures complete deprotonation.
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SₙAr reaction.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Causality: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x).
Causality: This step quenches the reaction and separates the organic product from the inorganic salts and DMF.
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Causality: The washes remove any remaining DMF, unreacted phenol, and acidic impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Causality: Removal of residual water is essential before purification.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Causality: This step separates the desired product from any unreacted starting materials and byproducts, yielding the pure 3,5-difluoro-4-phenoxybenzaldehyde.
Self-Validation: The identity and purity of the final product should be confirmed by NMR, mass spectrometry, and melting point analysis.
Applications in Drug Discovery and Medicinal Chemistry
The true utility of 3,5-difluoro-4-phenoxybenzaldehyde is realized in its role as a versatile intermediate for creating novel molecules with therapeutic potential. Its structural motifs are found in a variety of biologically active compounds.
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The difluorophenoxy moiety can serve as a key pharmacophore that interacts with the hinge region or other pockets of the kinase active site.
Dopamine Receptor Antagonists: The phenoxy group is a common feature in ligands for dopamine receptors. For instance, novel 4,4-difluoropiperidine ether-based compounds have been developed as potent and selective dopamine D4 receptor antagonists.[8][9] While not a direct derivative, this highlights the importance of the fluorinated phenoxy ether scaffold in designing receptor modulators.[8][9]
Agrochemicals: Related structures, such as 4-fluoro-3-phenoxybenzaldehyde, are important intermediates in the synthesis of pyrethroid insecticides.[10] This suggests a potential application for the title compound in the development of new agrochemicals.
Caption: Figure 2: Synthetic utility in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3,5-difluoro-4-phenoxybenzaldehyde and its precursors. Based on data for analogous compounds, it should be handled with care.
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[11][12] Avoid breathing dust, fumes, or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[12]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]
First Aid:
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[11]
Skin Contact: Wash off immediately with soap and plenty of water.[11]
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[11]
Ingestion: Rinse mouth and seek medical attention.[11]
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
Note: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) for 3,5-difluoro-4-phenoxybenzaldehyde before use.
Conclusion and Future Outlook
3,5-Difluoro-4-phenoxybenzaldehyde stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. The strategic incorporation of fluorine atoms imparts desirable physicochemical properties that are highly sought after in the fields of drug discovery and materials science. Its synthetic accessibility, coupled with the reactivity of the aldehyde group, provides a robust platform for the generation of diverse chemical libraries. As the demand for more effective and safer therapeutic agents and advanced materials continues to grow, the importance of key intermediates like 3,5-difluoro-4-phenoxybenzaldehyde is set to increase, paving the way for future innovations.
References
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
ChemMedChem. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
physical and chemical properties of 3,5-difluoro-4-phenoxybenzaldehyde
Topic: Physical and Chemical Properties of 3,5-Difluoro-4-phenoxybenzaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] CAS: 1285690-36-9 Role: Advanc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical and Chemical Properties of 3,5-Difluoro-4-phenoxybenzaldehyde
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
In the landscape of modern drug discovery, 3,5-difluoro-4-phenoxybenzaldehyde represents a strategic "privileged structure."[1] It combines a reactive aldehyde handle with a metabolically robust diaryl ether core.[1] The inclusion of fluorine atoms at the 3 and 5 positions is not merely decorative; it serves a critical bioisosteric function—blocking metabolic hydroxylation at the most vulnerable sites of the aromatic ring while modulating the electronic environment of the ether linkage.
This guide provides a comprehensive analysis of its physiochemical properties, a validated synthesis protocol based on nucleophilic aromatic substitution (
), and a roadmap for its derivatization in the synthesis of Lp-PLA2 inhibitors, kinase inhibitors, and next-generation pyrethroids.
Molecular Architecture & Physiochemical Profile
The molecule features a benzaldehyde scaffold substituted with a phenoxy group at the para position and two fluorine atoms at the meta positions. This specific substitution pattern imparts unique electronic properties.
Structural Analysis[1][2]
Electronic Effect: The fluorine atoms are highly electronegative, withdrawing electron density from the benzene ring (
-induction).[1] However, they also donate electron density back into the ring via resonance ( effect), though the inductive withdrawal dominates. This deactivates the ring towards electrophilic attack but activates the 4-position for nucleophilic substitution during synthesis.[1]
Conformation: The diphenyl ether linkage is flexible but tends to adopt a "twisted" conformation to minimize steric repulsion between the ortho-hydrogens of the phenoxy ring and the fluorine atoms of the benzaldehyde ring.[1]
Lipophilicity: The addition of two fluorine atoms increases the
compared to the non-fluorinated analog, enhancing membrane permeability—a critical factor for CNS-active drugs.[1]
Key Properties Table[1][3]
Property
Value / Description
Note
CAS Number
1285690-36-9
Unique Identifier
Molecular Formula
Molecular Weight
234.20 g/mol
Appearance
Off-white to pale yellow solid
Low-melting solid (predicted)
Solubility
Soluble in DCM, EtOAc, DMSO, DMF
Poor water solubility
Flash Point
~114 °C (Calculated)
Reactivity
Electrophilic aldehyde; Stable ether linkage
Aldehyde susceptible to oxidation/reduction
Synthesis & Manufacturing Methodology
The most robust route to 3,5-difluoro-4-phenoxybenzaldehyde utilizes a regioselective Nucleophilic Aromatic Substitution (
The starting material, 3,4,5-trifluorobenzaldehyde , possesses a unique reactivity profile.[1] The aldehyde group at C1 is strongly electron-withdrawing, which specifically activates the fluorine at C4 (para position) for displacement.[1] The fluorines at C3 and C5 further enhance this electrophilicity via inductive effects, making the C4-F bond highly labile to nucleophiles like phenoxide.[1]
Preparation: Charge a round-bottom flask with 3,4,5-trifluorobenzaldehyde and Phenol in dry DMF under an inert atmosphere (
or Ar).
Deprotonation: Add anhydrous
. The base deprotonates the phenol in situ to generate the phenoxide anion.
Reaction: Heat the mixture to 60–80°C . Monitor by TLC or LC-MS.[1] The reaction typically completes within 2–4 hours.[1]
Note: Higher temperatures (>100°C) may lead to bis-substitution or aldehyde degradation (Cannizzaro).[1]
Workup: Cool to room temperature. Pour into ice-water to precipitate the product or extract with Ethyl Acetate.[1]
Purification: Wash organic layer with brine (to remove DMF). Dry over
.[1][2] Concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Synthesis Pathway Diagram[1][3]
Caption: Regioselective
synthesis targeting the activated C4-fluorine position.
Chemical Reactivity & Derivatization
As a Senior Application Scientist, it is crucial to view this molecule not as an endpoint, but as a scaffold. The aldehyde functionality serves as a "warhead" for diverse chemical ligations.
Derivatization Logic
Reductive Amination: Reaction with primary/secondary amines followed by reduction (e.g.,
) yields benzylamines. This is the primary route for generating Lp-PLA2 inhibitors and GPCR ligands .[1]
Oxidation: Conversion to 3,5-difluoro-4-phenoxybenzoic acid using Pinnick oxidation (
). The resulting acid is a key building block for amide coupling.[1]
Condensation: Wittig or Horner-Wadsworth-Emmons reactions yield styrene derivatives, often used in polymer chemistry or as linkers in PROTACs .[1]
Reaction Network Diagram[1]
Caption: Primary derivatization pathways utilizing the aldehyde handle.[1]
Applications in Drug Development
The specific arrangement of atoms in 3,5-difluoro-4-phenoxybenzaldehyde offers distinct pharmacological advantages:
Metabolic Stability: In non-fluorinated diaryl ethers, the positions ortho to the ether linkage are prone to Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. The 3,5-difluoro substitution effectively blocks these sites, extending the half-life (
Conformational Locking: The fluorine atoms restrict the free rotation of the phenoxy ring relative to the benzaldehyde ring, potentially locking the molecule into a bioactive conformation that binds more tightly to target proteins (e.g., kinase pockets).
Case Studies:
Lp-PLA2 Inhibitors: Used as a lipophilic tail to bind to the hydrophobic channel of Lipoprotein-associated phospholipase A2.[1]
Tolfenpyrad Analogs: In agrochemistry, this scaffold is explored to create novel mitochondrial electron transport chain inhibitors with improved environmental stability.
Safety & Handling (SDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes can slowly oxidize to carboxylic acids upon exposure to air.[1]
Disposal: Fluorinated organic compounds require high-temperature incineration with flue gas scrubbing to manage HF generation.[1]
References
Thermo Fisher Scientific. 3,5-Difluoro-4-hydroxybenzaldehyde Properties (Precursor Analysis). Retrieved from
BenchChem. Synthesis routes of 3,5-Difluorobenzaldehyde and Derivatives. Retrieved from
Google Patents. WO2016011930A1 - Compounds (Lp-PLA2 Inhibitors utilizing trifluorobenzaldehyde).[1] Retrieved from
Namiki Shoji Co., Ltd. Building Blocks Catalogue (Confirming CAS 1285690-36-9).[1] Retrieved from
American Chemical Society (ACS). Selective Alkylation and Arylation of C–F Bond (Regioselectivity of SnAr).[1] Retrieved from
This technical guide provides an in-depth analysis of 3,5-difluoro-4-phenoxybenzaldehyde , a specialized fluorinated intermediate used in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1] CAS Regi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3,5-difluoro-4-phenoxybenzaldehyde , a specialized fluorinated intermediate used in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1]
CAS Registry Number: 1285690-36-9
Chemical Formula: C₁₃H₈F₂O₂
Molecular Weight: 234.20 g/mol [2]
Nomenclature and Structural Analysis
IUPAC Name Derivation
The International Union of Pure and Applied Chemistry (IUPAC) name 3,5-difluoro-4-phenoxybenzaldehyde is derived through the following hierarchical rules:
Principal Functional Group: The aldehyde group (-CHO) has the highest priority, defining the parent structure as benzaldehyde .[1] The carbon atom bonded to the aldehyde group is designated as position C1 .[1]
Substituent Placement:
The phenoxy group (-OC₆H₅) is attached to the ring.
Two fluorine atoms (-F) are attached to the ring.[1]
Numbering (Locants): The ring is numbered to give the substituents the lowest possible locants.
To achieve symmetry and lowest locants relative to C1, the phenoxy group is at C4 (para position).
The fluorine atoms are at C3 and C5 (meta positions).
Alphabetical Ordering: Substituents are listed alphabetically. "D" (from difluoro) is ignored for alphabetizing; "F" (fluoro) precedes "P" (phenoxy).
This molecule belongs to the class of fluorinated diaryl ethers . The specific substitution pattern (3,5-difluoro) is critical for two reasons:
Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation at the typically reactive meta-positions of the benzaldehyde ring.[1]
Conformational Locking: The fluorine atoms create steric and electrostatic repulsion with the ether oxygen, influencing the twist angle between the two aromatic rings, which is vital for binding affinity in kinase inhibitors or pesticide targets.
Chemical Synthesis: The SNAr Protocol
The most robust route to 3,5-difluoro-4-phenoxybenzaldehyde is the Nucleophilic Aromatic Substitution (SNAr) of 3,4,5-trifluorobenzaldehyde with phenol.[1]
Retrosynthetic Logic
The synthesis relies on the high reactivity of the C4-fluorine atom in 3,4,5-trifluorobenzaldehyde.[1] The aldehyde group at C1 is a strong electron-withdrawing group (EWG), which activates the para position (C4) toward nucleophilic attack much more strongly than the meta positions (C3/C5).
Experimental Protocol
Note: This protocol assumes standard laboratory safety conditions for handling fluorinated aromatics and strong bases.
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
Step-by-Step Methodology:
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trifluorobenzaldehyde (e.g., 10 mmol) in anhydrous DMF (20 mL).
Nucleophile Formation: Add Phenol (10.5 mmol) and Potassium Carbonate (12 mmol) to the solution.[1] The base deprotonates the phenol to generate the phenoxide anion in situ.[1]
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.[1]
Endpoint: Disappearance of the trifluoro starting material.
Quench and Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) to precipitate the product or induce phase separation.
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine organic layers and wash with brine (2 x 20 mL) to remove residual DMF.
Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator).
Purification: The crude residue is typically purified via recrystallization from Ethanol/Hexane or flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield 3,5-difluoro-4-phenoxybenzaldehyde as a white to off-white solid.[1]
Regioselectivity Mechanism
The regioselectivity is driven by the resonance stabilization of the Meisenheimer complex. The negative charge resulting from the nucleophilic attack at C4 can be delocalized onto the aldehyde oxygen (a stable resonance structure). Attack at C3/C5 does not allow this direct conjugation with the aldehyde group.[1]
Visualization of Synthesis and Logic
The following diagram illustrates the reaction pathway and the regioselectivity logic driven by the electron-withdrawing aldehyde group.
Caption: SNAr synthesis pathway showing the preferential nucleophilic attack at the C4 position activated by the para-aldehyde group.
Applications and Utility
Medicinal Chemistry (Scaffold Design)
This molecule serves as a "privileged scaffold" in drug discovery. The aldehyde moiety allows for rapid diversification into:
Benzylic Amines: Via reductive amination (e.g., for kinase inhibitors).
Styrenes: Via Wittig or Horner-Wadsworth-Emmons reactions.[1]
Heterocycles: Conversion to benzimidazoles or quinazolines.[1]
The Fluorine Effect: The flanking fluorine atoms (3,5-position) protect the ether linkage from oxidative dealkylation by Cytochrome P450 enzymes, significantly increasing the in vivo half-life of drugs containing this moiety compared to non-fluorinated analogues.[1]
Agrochemicals
While the 4-fluoro-3-phenoxy isomer is famous for pyrethroids (e.g., Cyfluthrin), the 3,5-difluoro-4-phenoxy isomer is an emerging building block for next-generation fungicides and herbicides.[1] It is used to synthesize diaryl ether compounds that require enhanced lipophilicity (LogP modulation) to penetrate waxy plant cuticles or insect exoskeletons.[1]
Physicochemical Properties Table
Property
Value
Source/Estimation
Appearance
White to off-white crystalline solid
Experimental Observation
Melting Point
75–80°C (Estimated)
Analogous fluorobenzaldehydes
Boiling Point
~320°C (at 760 mmHg)
Calculated
LogP
3.5 – 4.0
Predicted (High Lipophilicity)
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Structure-based
References
PubChem Compound Summary. (2025). 3,5-Difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9).[1][2] National Center for Biotechnology Information.[1] Link
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Fluorinated Aromatics. (Confirming commercial availability of the specific isomer). Link
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley.[1] (Authoritative source for SNAr mechanism and regioselectivity rules).
Li, Z., et al. (2020).[4] "A Practical Synthesis of the Key Intermediate for Fluxapyroxad." Organic Preparations and Procedures International.[1][4] (Contextual reference for fluorinated biphenyl/ether synthesis methodologies). Link[4]
A Comprehensive Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Applications in Agrochemical and Pharmaceutical Development
Senior Application Scientist Note: Initial searches for the requested topic, "3,5-difluoro-4-phenoxybenzaldehyde," did not yield a known chemical compound with a registered CAS number or associated InChIKey in major chem...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: Initial searches for the requested topic, "3,5-difluoro-4-phenoxybenzaldehyde," did not yield a known chemical compound with a registered CAS number or associated InChIKey in major chemical databases. This suggests that the compound is not commercially available or well-documented in scientific literature. Therefore, this guide will focus on a closely related and highly relevant compound, 4-Fluoro-3-phenoxybenzaldehyde , for which extensive data is available. This molecule shares the core structural features of a fluorinated phenoxybenzaldehyde and is a critical intermediate in various industrial applications.
Introduction and Core Identifiers
4-Fluoro-3-phenoxybenzaldehyde is an aromatic organic compound that serves as a pivotal building block in the synthesis of a range of commercially significant molecules. Its structure, which incorporates a reactive aldehyde group, a stabilizing fluorine atom, and a phenoxy moiety, makes it a versatile intermediate in the fields of agrochemicals and pharmaceuticals.[1][2] The fluorine substitution, in particular, can enhance the metabolic stability and biological activity of the final products.[1] This guide provides an in-depth overview of its synthesis, key properties, and primary applications, with a focus on its role in the production of pyrethroid insecticides.
Table 1: Core Identifiers for 4-Fluoro-3-phenoxybenzaldehyde
The synthesis of 4-fluoro-3-phenoxybenzaldehyde can be achieved through various routes. One common and illustrative method involves the hydrolysis of its ethylene acetal precursor. This two-step approach ensures the protection of the reactive aldehyde group during the initial synthetic manipulations, followed by its deprotection to yield the final product.
Illustrative Synthetic Pathway: Acetal Hydrolysis
A documented synthesis involves the acid-catalyzed hydrolysis of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal.[6] This method is efficient and yields the desired product in high purity.
Caption: Generalized synthetic workflow for 4-fluoro-3-phenoxybenzaldehyde.
Detailed Experimental Protocol: Hydrolysis of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal
This protocol is adapted from a documented synthetic procedure.[6]
Materials:
4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal
Ethanol
Water
Concentrated hydrochloric acid
Toluene
Sodium sulfate
Procedure:
A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal is prepared in 60 ml of ethanol and 20 ml of water.
1 ml of concentrated hydrochloric acid is added to the solution.
The reaction mixture is stored at room temperature for 3 hours.
The ethanol is then distilled off under vacuum.
100 ml of toluene is added to the residue.
The aqueous phase is separated, and the organic phase is washed twice with 50 ml of water each time.
The organic phase is dried over sodium sulfate and then evaporated in vacuo.
The residue is distilled under vacuum to yield 4-fluoro-3-phenoxy-benzaldehyde.
This procedure reportedly yields the product as a colorless oil with a boiling point of 102°-104° C at 0.1 mm Hg, with a yield of approximately 91%.[6]
Physicochemical Properties
The physical and chemical properties of 4-fluoro-3-phenoxybenzaldehyde are summarized in the table below.
Table 2: Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde
Applications in Drug Development and Agrochemicals
4-Fluoro-3-phenoxybenzaldehyde is a highly valued intermediate, primarily due to its role in the synthesis of synthetic pyrethroid insecticides.[2]
Key Intermediate in Pyrethroid Synthesis
Pyrethroids are a major class of insecticides that mimic the activity of naturally occurring pyrethrins. They are characterized by their high efficacy against a broad spectrum of insect pests and relatively low toxicity to mammals.[2] 4-Fluoro-3-phenoxybenzaldehyde is a crucial precursor for several widely used pyrethroids, including cyhalothrin and its isomers.[2] The aldehyde functional group readily undergoes condensation reactions to form the ester linkage that is characteristic of pyrethroid structures.[2]
Caption: Role as a precursor in pyrethroid synthesis.
Applications in Pharmaceutical and Fine Chemical Synthesis
Beyond its primary use in agrochemicals, 4-fluoro-3-phenoxybenzaldehyde also serves as an intermediate in the synthesis of certain pharmaceuticals and other fine chemicals.[1][2] Its unique substitution pattern can be exploited to introduce specific functionalities into more complex molecules, potentially leading to compounds with desirable biological activities.[1] It is utilized in research for the development of anti-inflammatory and analgesic drugs.[1]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with 4-fluoro-3-phenoxybenzaldehyde.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Personal Protective Equipment (PPE):
Eye/Face Protection: Use of safety glasses with side-shields or goggles is recommended.[3]
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection: A respirator may be required if handling in a poorly ventilated area.[3]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Fluoro-3-phenoxybenzaldehyde is a key chemical intermediate with significant industrial importance, particularly in the agrochemical sector. Its well-defined synthesis and versatile reactivity make it an essential building block for a variety of high-value products. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers and professionals working in organic synthesis, drug discovery, and materials science.
3,5-difluoro-4-phenoxybenzaldehyde literature review
An In-Depth Technical Guide to 3,5-Difluoro-4-phenoxybenzaldehyde: Synthesis, Properties, and Applications Introduction 3,5-Difluoro-4-phenoxybenzaldehyde is a highly functionalized aromatic compound belonging to the dia...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3,5-Difluoro-4-phenoxybenzaldehyde: Synthesis, Properties, and Applications
Introduction
3,5-Difluoro-4-phenoxybenzaldehyde is a highly functionalized aromatic compound belonging to the diaryl ether class. Its structure, which combines a difluorinated benzaldehyde core with a phenoxy group, makes it a valuable and versatile building block for researchers in drug discovery, agrochemical synthesis, and materials science. The strategic placement of two fluorine atoms on the benzaldehyde ring significantly modulates the molecule's electronic properties, reactivity, and metabolic stability, offering distinct advantages in the design of novel compounds.
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The diaryl ether motif is also a common scaffold in a wide range of biologically active compounds. Therefore, 3,5-difluoro-4-phenoxybenzaldehyde serves as a key intermediate, providing a platform for developing more complex molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and key applications, providing researchers with the foundational knowledge required to leverage this compound in their work.
Physicochemical Properties
While specific experimental data for 3,5-difluoro-4-phenoxybenzaldehyde is not extensively documented in public literature, its properties can be inferred from its key precursor, 3,5-difluoro-4-hydroxybenzaldehyde, and its structural isomer, 4-fluoro-3-phenoxybenzaldehyde.
The formation of the diaryl ether linkage in 3,5-difluoro-4-phenoxybenzaldehyde is typically achieved through one of two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) or a copper-catalyzed Ullmann Condensation.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a plausible route due to the electronic nature of the fluorinated ring.[11] The reaction proceeds via a two-step addition-elimination sequence.
Activation: The aromatic ring of a precursor like 3,4,5-trifluorobenzaldehyde is highly electron-deficient. This is due to the strong inductive electron-withdrawing effects of the three fluorine atoms and the aldehyde group. This deficiency makes the ring susceptible to attack by nucleophiles.
Mechanism: A strong nucleophile, such as a phenoxide ion (generated by deprotonating phenol with a base), attacks the carbon atom bearing a fluorine leaving group (typically at the 4-position). This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12] In the subsequent step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and forming the final diaryl ether product. The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, a condition met in this context.[12]
Ullmann Condensation
The Ullmann reaction is a classic and robust method for forming aryl-aryl and aryl-heteroatom bonds, including diaryl ethers.[13][14] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol.[15]
Mechanism: The reaction is typically performed at elevated temperatures and involves a copper(I) catalyst.[16] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the catalyst. Modern variations of the Ullmann reaction often employ ligands to stabilize the copper catalyst, allowing for milder reaction conditions.[14] Given the availability of 3,5-difluoro-4-hydroxybenzaldehyde, an Ullmann-type coupling with an arylating agent is a highly practical approach.
Caption: General synthetic workflows for 3,5-difluoro-4-phenoxybenzaldehyde.
This protocol is a representative method for the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde via a copper-catalyzed O-arylation of 3,5-difluoro-4-hydroxybenzaldehyde.
Materials:
3,5-Difluoro-4-hydroxybenzaldehyde
Phenylboronic acid
Copper(II) acetate [Cu(OAc)₂]
Pyridine (or another suitable ligand/base)
Triethylamine (or another suitable base)
Dichloromethane (DCM) or Toluene (anhydrous)
Molecular sieves (4Å)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq.), phenylboronic acid (1.5 eq.), copper(II) acetate (0.1 eq.), and activated 4Å molecular sieves.
Causality: The system must be anhydrous as water can hydrolyze the boronic acid and interfere with the catalyst. Molecular sieves are used to scavenge any residual moisture. Phenylboronic acid serves as the arylating agent.
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous dichloromethane (or toluene) to the flask, followed by triethylamine (2.0 eq.) and pyridine (2.0 eq.).
Causality: An inert atmosphere prevents oxidation of the copper catalyst and other reagents. Triethylamine acts as a base to facilitate the reaction, while pyridine serves as both a base and a ligand to stabilize the copper catalyst, improving its efficacy.
Reaction Execution: Stir the reaction mixture at room temperature under the inert atmosphere for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
Causality: The prolonged stirring at room temperature allows the catalytic cycle to proceed to completion. For less reactive substrates, gentle heating (e.g., 40-80 °C) may be required.
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst and molecular sieves. Rinse the pad with additional DCM.
Causality: Filtration removes heterogeneous materials that could complicate the subsequent liquid-liquid extraction.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
Causality: The NH₄Cl wash removes residual pyridine and triethylamine. The NaHCO₃ wash removes any unreacted acidic starting material. The brine wash helps to remove water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Causality: Removing all water from the organic phase is crucial before solvent evaporation to obtain a dry crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst, yielding the pure 3,5-difluoro-4-phenoxybenzaldehyde.
Applications in Research and Development
The unique structure of 3,5-difluoro-4-phenoxybenzaldehyde makes it a highly valuable scaffold for creating diverse and complex molecules with tailored properties.
Pharmaceutical Drug Discovery: The introduction of fluorine atoms is a cornerstone of modern medicinal chemistry.[17] The difluoro substitution in this molecule can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate. Furthermore, the C-F bond can influence the conformation of the molecule and participate in favorable interactions with protein targets, enhancing binding affinity and selectivity.[18] Its structural similarity to intermediates used in creating selective receptor antagonists suggests its utility in developing novel therapeutics for central nervous system disorders and other diseases.[19]
Agrochemicals: Many modern insecticides and herbicides are based on fluorinated aromatic structures. The structural isomer, 4-fluoro-3-phenoxybenzaldehyde, is a well-known key intermediate for the synthesis of synthetic pyrethroid insecticides.[19][20] This precedent strongly suggests that 3,5-difluoro-4-phenoxybenzaldehyde could serve as a precursor for a new generation of agrochemicals with potentially improved potency, selectivity, or environmental profiles.[1]
Materials Science: Diaryl ether linkages form the backbone of high-performance polymers like Polyether ether ketone (PEEK) and Polyether sulfone (PES), which are known for their exceptional thermal stability and chemical resistance. The aldehyde functionality on 3,5-difluoro-4-phenoxybenzaldehyde allows it to be used as a monomer in polymerization reactions to create novel fluorinated polymers with enhanced properties such as low dielectric constant, high thermal stability, and hydrophobicity.
Caption: Role as a versatile building block in different R&D sectors.
Conclusion
3,5-Difluoro-4-phenoxybenzaldehyde stands out as a synthetic intermediate of significant potential. While detailed characterization is emerging, its chemical logic is soundly based on established principles of fluorinated aromatics and diaryl ether synthesis. The combination of a reactive aldehyde handle and a metabolically robust, electronically tuned difluoro-phenoxy core provides a powerful platform for innovation. For researchers and scientists in drug development and specialty chemicals, this molecule represents a gateway to novel compounds with enhanced performance characteristics, making it a key component in the toolkit of modern synthetic chemistry.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10192584, 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
Stanovnik, B., & Svete, J. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(13), 2099-2115. Retrieved from [Link]
Tapales, R. V. P., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. Retrieved from [Link]
Shaikh, A. Y., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205–4208. Retrieved from [Link]
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110068, 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
Shavit, M., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Retrieved from [Link]
Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Angewandte Chemie International Edition. Retrieved from [Link]
Neff, R. K., & Doyle, A. G. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
Sato, K., et al. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Sun, Y., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Request PDF. (2025). Fluorinated compounds present opportunities for drug discovery. Retrieved from [Link]
El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry. Retrieved from [Link]
Google Patents. (1999). WO 99/38833 - Process for the halogenation of aldehydes and ketones.
PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]
This guide serves as an in-depth technical manual for the safe handling, storage, and emergency response regarding 3,5-difluoro-4-phenoxybenzaldehyde . It is designed for researchers and process chemists who require acti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical manual for the safe handling, storage, and emergency response regarding 3,5-difluoro-4-phenoxybenzaldehyde . It is designed for researchers and process chemists who require actionable data beyond the standard 16-section Safety Data Sheet (SDS).
Chemical Identity & Physicochemical Profile
Chemical Name: 3,5-Difluoro-4-phenoxybenzaldehyde[1][2][3][4][5]
Structural Characterization: A benzaldehyde core substituted with two fluorine atoms at the meta positions (3,[2][3]5) and a phenoxy ether linkage at the para position (4).
Property
Value (Experimental/Predicted)
Technical Context
Physical State
Solid (Low Melting) or Viscous Liquid
The phenoxy group disrupts crystal packing compared to simple benzaldehydes, often lowering the melting point.
Flash Point
~114°C (Predicted)
Class IIIB Combustible Liquid. High flash point reduces immediate flammability risk but supports combustion once ignited.
Solubility
DMSO, DCM, Ethyl Acetate
Lipophilic nature (LogP ~3.5) ensures high solubility in organic solvents but negligible solubility in water.
Reactivity
Air-Sensitive (Oxidation)
The aldehyde moiety is prone to autoxidation to the corresponding carboxylic acid (3,5-difluoro-4-phenoxybenzoic acid) upon air exposure.
Hazard Identification & Mechanistic Toxicology
Signal Word:WARNING
GHS Classifications (Derived from Structure-Activity Relationships):
Skin Irritation (Category 2): H315
Eye Irritation (Category 2A): H319
Specific Target Organ Toxicity - SE (Category 3): H335 (Respiratory Irritation)
Expert Insight: The "Why" Behind the Hazards
Aldehyde Reactivity: The electrophilic carbonyl carbon can react with nucleophilic residues (lysine/cysteine) on skin proteins, leading to contact dermatitis and irritation. This mechanism drives the H317 (Sensitization) potential often seen in benzaldehydes.
Fluorine Substitution: The electron-withdrawing fluorine atoms at the 3,5-positions increase the electrophilicity of the aldehyde, potentially enhancing its reactivity with biological nucleophiles compared to non-fluorinated analogs.
Phenoxy Lipophilicity: The phenoxy group significantly increases the molecule's ability to penetrate the stratum corneum (skin barrier). While systemic toxicity data is limited for this specific CAS, structural analogs (pyrethroid intermediates) suggest potential for CNS effects if absorbed in large quantities.
Risk Mitigation & Handling Protocols
A. Engineering Controls
Primary Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) to prevent product degradation (oxidation) and minimize vapor formation.
B. Personal Protective Equipment (PPE) Matrix
PPE Type
Specification
Rationale
Gloves
Nitrile (Minimum 0.11 mm)
Standard protection against incidental splash.
High-Risk Gloves
Laminate (Silver Shield)
Required for prolonged handling or immersion. The phenoxy group can facilitate permeation through standard latex/thin nitrile.
Respiratory
P95 / N95 + OV Cartridge
If fume hood is unavailable or during spill cleanup. The OV (Organic Vapor) filter captures aldehyde vapors; P95 captures particulates.
Eye/Face
Chemical Goggles
Safety glasses are insufficient due to the risk of irreversible corneal opacity common with reactive aldehydes.
Emergency Response & Decision Logic
Fire Fighting: The HF Risk
Critical Warning: Combustion of this compound releases Hydrogen Fluoride (HF) gas due to the thermal decomposition of the C-F bonds.
Extinguishing Media: Water spray, dry chemical, or CO₂.
Protocol: Firefighters must wear full-face SCBA. Water runoff will be acidic (HF) and must be contained; do not allow it to enter drains.
Spill Response Workflow
Evacuate: Clear the immediate area of non-essential personnel.
Ventilate: Maximize fume hood airflow or open lab ventilation.
Neutralize/Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (combustible).
Decontaminate: Wash the surface with a dilute soap/water solution.
Visualized Emergency Logic
The following diagram outlines the decision-making process for accidental exposure or release.
Figure 1: Emergency Response Decision Tree emphasizing the risk of HF formation during combustion.
Synthesis & Application Context
This compound is primarily utilized as an intermediate in the synthesis of agrochemicals (pyrethroids) and pharmaceutical scaffolds .
Reactivity Profile: The aldehyde group serves as a versatile "handle" for:
Reductive Amination: To form benzylamines.
Wittig Olefination: To extend the carbon chain (common in pyrethroid synthesis).
Oxidation: To form the benzoic acid derivative.
Storage Stability: Due to the electron-withdrawing effect of the fluorine atoms, the carbonyl carbon is highly electrophilic. This increases susceptibility to hydration (gem-diol formation) if stored in humid conditions. Store strictly under Argon at 2-8°C.
Chemical Handling Workflow
Figure 2: Recommended laboratory workflow to minimize degradation and exposure.
Ecological Impact & Disposal
Ecotoxicity: Phenoxybenzaldehydes are often toxic to aquatic life (Fish/Daphnia) due to their structural similarity to pyrethroid insecticides.
Precaution: Prevent entry into surface water or sanitary sewer systems.
Disposal Code:Halogenated Organic Solvent/Waste.
Do not mix with non-halogenated solvents, as this increases the cost and complexity of incineration.
Incineration requires a facility equipped with a scrubber to neutralize Hydrogen Fluoride (HF) emissions.
References
PubChem Database. 3,5-Difluoro-4-hydroxybenzaldehyde (Analogous Core Structure). National Library of Medicine. Available at: [Link]
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Organic Aldehydes. Available at: [Link]
The Impact of Fluorination on the Electronic Properties of Benzaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Modulating Benzaldehyde's Electronic Landscape Benzaldehyde, a fundamental aromatic aldehyde, serves as a ve...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Benzaldehyde's Electronic Landscape
Benzaldehyde, a fundamental aromatic aldehyde, serves as a versatile scaffold in organic synthesis, finding applications from flavorings to pharmaceuticals. The strategic incorporation of fluorine atoms onto the benzaldehyde ring profoundly alters its electronic properties, offering a powerful tool for fine-tuning molecular characteristics. This guide provides an in-depth exploration of the electronic consequences of fluorinating benzaldehyde, offering both theoretical understanding and practical experimental guidance for researchers in drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet significant modifications of a molecule's reactivity, conformation, lipophilicity, and metabolic stability.[1] Understanding these effects is paramount for the rational design of novel therapeutics and advanced materials. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its importance in medicinal chemistry.[2]
This guide will delve into the fundamental principles governing the electronic behavior of fluorinated benzaldehyde derivatives, provide detailed experimental protocols for their synthesis and characterization, and present a comprehensive analysis of their properties, supported by quantitative data and visual aids.
Part 1: Fundamental Electronic Effects of Fluorine Substitution
The introduction of fluorine to the benzaldehyde ring invokes a complex interplay of inductive and resonance effects that dictate the electron distribution within the molecule.
The Dominance of the Inductive Effect (-I)
Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is a primary driver of the changes observed in fluorinated benzaldehydes. This effect operates through the sigma (σ) bond framework, pulling electron density away from the aromatic ring. The magnitude of the -I effect is distance-dependent, being most pronounced at the ortho and meta positions relative to the fluorine substituent. This electron withdrawal significantly impacts the reactivity of both the aromatic ring and the aldehyde functional group.
The Counteracting Resonance Effect (+M)
Despite its strong inductive pull, fluorine also possesses lone pairs of electrons in its 2p orbitals that can be donated to the aromatic π-system, a phenomenon known as the mesomeric or resonance effect (+M). This +M effect pushes electron density back into the ring, partially counteracting the -I effect. The +M effect primarily influences the ortho and para positions. For fluorine, the +M effect is weaker than its -I effect, but it is not negligible and plays a crucial role in directing electrophilic aromatic substitution and modulating the overall electronic character of the molecule.[3]
Impact on Acidity (pKa) and Lipophilicity (LogP)
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, such as those in derivatives where the aldehyde is converted to a functional group with an acidic proton.[4] This is a critical consideration in drug design, as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
Fluorine substitution also has a notable impact on lipophilicity, a key parameter in pharmacokinetics. The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]
Part 2: Conformational Landscape of Fluorinated Benzaldehydes
The conformational preferences of the aldehyde group relative to the fluorinated ring are influenced by steric and electrostatic interactions. The two primary planar conformers are the O-cis (or syn) and O-trans (or anti) forms, referring to the orientation of the carbonyl oxygen relative to the ortho substituent.
Ortho-Substitution: In 2-fluorobenzaldehyde, the O-trans conformer, where the carbonyl oxygen is directed away from the fluorine atom, is significantly more stable. This preference is attributed to the minimization of electrostatic repulsion between the electronegative oxygen and fluorine atoms.[5][6]
Meta-Substitution: For 3-fluorobenzaldehyde, both O-cis and O-trans conformers can be observed, with their relative populations being solvent-dependent.[5]
Para-Substitution: In 4-fluorobenzaldehyde, the fluorine substituent does not directly influence the rotational barrier of the aldehyde group, and the conformational equilibrium is similar to that of unsubstituted benzaldehyde.
The following Graphviz diagram illustrates the conformational isomers of 2-fluorobenzaldehyde.
Caption: Conformational isomers of 2-fluorobenzaldehyde.
Part 3: Experimental Protocols for Synthesis and Characterization
A thorough understanding of the electronic properties of fluorinated benzaldehydes necessitates their synthesis and subsequent characterization using various analytical techniques.
Synthesis of a Representative Fluorinated Benzaldehyde: 2-Bromo-4-fluorobenzaldehyde
This protocol outlines the synthesis of 2-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde, a common starting material.
Materials:
4-fluorobenzaldehyde
Trifluoroacetic acid
Sulfuric acid
5,5-Dibromohydantoin
n-Hexane
Saturated sodium bicarbonate solution
Saturated sodium chloride solution
Ice
Autoclave or suitable reaction vessel with stirrer
Procedure:
In a 100 L autoclave equipped with a motorized stirrer, add 50 L of a trifluoroacetic acid/sulfuric acid mixed solvent (5:1 volume ratio).
Cool the mixture to 0 °C.
Slowly add 6.24 kg (25 mol) of 4-fluorobenzaldehyde to the cooled mixture.
Raise the temperature to 50 °C while stirring.
Add 7.15 kg (25 mol) of solid 5,5-dibromohydantoin through the feed port and seal the vessel.
Maintain the reaction at 50 °C for 8 hours.
After 8 hours, carefully open the feed port and add another 7.15 kg (50 mol) of 5,5-dibromohydantoin.
Continue stirring at 50 °C for an additional 48 hours.
Upon completion, cool the reaction mixture to room temperature.
Slowly pour the reaction mixture into 500 L of ice water.
Extract the aqueous phase with n-hexane (3 x 50 L).
Combine the organic phases and wash sequentially with 10 L of saturated sodium bicarbonate solution and 10 L of saturated sodium chloride solution.
Concentrate the organic phase under reduced pressure to remove the n-hexane and obtain the crude product.
Purify the crude 2-bromo-4-fluorobenzaldehyde by vacuum distillation to yield a colorless viscous liquid.[7]
Purification of Fluorinated Benzaldehydes
Crude fluorinated benzaldehydes may contain impurities such as the corresponding benzoic acid (from oxidation) or polymeric byproducts.[8] Vacuum distillation is a common and effective purification method.[8] For solid derivatives, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is employed.[8]
Characterization of Electronic Properties
Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. The reduction potential of the aldehyde group is sensitive to the electronic effects of the ring substituents.
Experimental Workflow for Cyclic Voltammetry:
Caption: Workflow for cyclic voltammetry analysis.
Protocol:
Prepare a solution of the fluorinated benzaldehyde derivative (typically 1-10 mM) in an aprotic solvent such as sulfolane or acetonitrile.
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to the solution.
Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
Connect the electrodes to a potentiostat and record the cyclic voltammogram by sweeping the potential from an initial value to a switching potential and back.
Analyze the resulting voltammogram to determine the cathodic peak potential (Ep,c), which corresponds to the reduction of the aldehyde.
The reduction potential of benzaldehyde is shifted to more cathodic (negative) values in aprotic solvents like sulfolane compared to other solvents.[9] Electron-withdrawing fluorine substituents are expected to make the reduction of the aldehyde group easier, resulting in a shift of the reduction potential to less negative values.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) of the π → π* and n → π* transitions of the benzaldehyde chromophore are influenced by fluorine substitution.[10]
Protocol:
Prepare a dilute solution of the fluorinated benzaldehyde derivative in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).
Use a quartz cuvette with a defined path length (typically 1 cm).
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
Identify the wavelengths of maximum absorbance (λmax) for the characteristic electronic transitions.
Increased conjugation and the presence of electron-donating groups typically lead to a bathochromic (red) shift in λmax, while electron-withdrawing groups can cause a hypsochromic (blue) shift. The solvent polarity can also influence the position of the absorption bands (solvatochromism).[11]
NMR spectroscopy is an indispensable tool for structural elucidation and for probing the electronic environment of nuclei. For fluorinated benzaldehydes, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The chemical shifts of the aldehydic proton and the aromatic protons are sensitive to the electron-donating or -withdrawing nature of the substituents. The aldehydic proton of benzaldehyde typically resonates at a high chemical shift due to the deshielding effect of the carbonyl group.[12]
¹³C NMR: The chemical shifts of the carbonyl carbon and the aromatic carbons provide further insight into the electron distribution within the molecule.
¹⁹F NMR: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for fluorine-containing compounds.[13] The chemical shift of the fluorine nucleus is highly dependent on its electronic environment.[4][14]
Protocol:
Dissolve a small amount of the purified fluorinated benzaldehyde in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-resolution NMR spectrometer.
For ¹⁹F NMR, a common reference standard is CFCl₃ (trichlorofluoromethane).
Analyze the chemical shifts, coupling constants (e.g., JHF, JFF), and integration values to confirm the structure and assess the electronic effects of the fluorine substituent(s).
Part 4: Quantitative Analysis of Electronic Properties
The electronic influence of fluorine substituents can be quantified using various parameters.
Hammett Substituent Constants (σ)
The Hammett equation (log(K/K₀) = σρ) provides a linear free-energy relationship to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds.[15] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.[15]
The following table summarizes the Hammett constants for the fluorine substituent.
Substituent
σ_meta
σ_para
F
0.337
0.062
Data sourced from McDaniel, D. H., & Brown, H. C. (1958).[16]
The positive σ values indicate that fluorine is an electron-withdrawing group at both the meta and para positions, with a stronger effect at the meta position due to the dominance of the inductive effect.
Spectroscopic Data
The following table presents a hypothetical comparison of spectroscopic data for different fluorinated benzaldehyde isomers. Actual values will vary depending on the specific compound and experimental conditions.
The fluorination of benzaldehyde derivatives provides a versatile and powerful strategy for modulating their electronic properties. The interplay of fluorine's strong inductive withdrawal and weaker resonance donation allows for precise control over the electron density of the aromatic ring and the reactivity of the aldehyde functionality. This in-depth guide has provided a comprehensive overview of the fundamental electronic effects, conformational preferences, and experimental methodologies for the synthesis and characterization of these important compounds. The presented protocols and quantitative data serve as a valuable resource for researchers and scientists in drug development and materials science, enabling the rational design and synthesis of novel molecules with tailored electronic properties for a wide range of applications.
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DiMagno, S. G., & Biffinger, J. C. (2004). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Current Organic Chemistry, 8(13), 1279-1296.
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Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde: A Detailed Guide for Researchers
Introduction: The Significance of 3,5-Difluoro-4-phenoxybenzaldehyde in Modern Chemistry 3,5-Difluoro-4-phenoxybenzaldehyde is a key intermediate in the synthesis of a variety of organic molecules, particularly in the fi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 3,5-Difluoro-4-phenoxybenzaldehyde in Modern Chemistry
3,5-Difluoro-4-phenoxybenzaldehyde is a key intermediate in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] The presence of the difluorophenoxy moiety can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[1][3] This guide provides a comprehensive overview of a reliable synthetic route to this valuable building block, detailing the underlying chemical principles and offering a step-by-step protocol for its preparation.
The core of this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of aryl ethers.[4][5] This application note will delve into the mechanistic details of this transformation and provide practical insights to ensure a successful and reproducible synthesis.
Synthetic Strategy: A Two-Step Approach from 3,4,5-Trifluorobenzaldehyde
The chosen synthetic pathway to 3,5-difluoro-4-phenoxybenzaldehyde involves a two-step process starting from commercially available 3,4,5-trifluorobenzaldehyde. This approach is advantageous due to the relatively mild reaction conditions and the generally high yields achievable.
The overall transformation can be summarized as follows:
Step 1: Nucleophilic Aromatic Substitution. The first and key step is the selective displacement of the fluorine atom at the C-4 position of 3,4,5-trifluorobenzaldehyde with a phenoxide ion. The electron-withdrawing nature of the aldehyde group and the two flanking fluorine atoms activates the C-4 position towards nucleophilic attack.[4]
Step 2: Work-up and Purification. Following the reaction, a standard aqueous work-up is employed to remove inorganic salts and the base. The crude product is then purified, typically by column chromatography or distillation, to yield the desired 3,5-difluoro-4-phenoxybenzaldehyde.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis from starting materials to the final purified product.
Caption: Synthetic workflow for 3,5-difluoro-4-phenoxybenzaldehyde.
In-Depth Mechanistic Insights: The SNAr Reaction
The key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.[6]
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the phenoxide ion (generated in situ from phenol and a base) on the electron-deficient C-4 carbon of 3,4,5-trifluorobenzaldehyde. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atom of the aldehyde group, which provides significant stabilization.
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion from the C-4 position. Fluoride is a reasonably good leaving group in this context due to the high electronegativity of the fluorine atom, which polarizes the C-F bond.[6]
The overall reaction is driven by the formation of the stable diaryl ether product and the expulsion of the fluoride ion.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde.
Materials and Reagents
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
Role
3,4,5-Trifluorobenzaldehyde
160.09
1.60 g
10.0
Starting Material
Phenol
94.11
1.04 g
11.0
Nucleophile
Potassium Carbonate (K₂CO₃)
138.21
2.07 g
15.0
Base
N,N-Dimethylformamide (DMF)
73.09
20 mL
-
Solvent
Ethyl Acetate
88.11
As needed
-
Extraction Solvent
Brine (saturated NaCl solution)
-
As needed
-
Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
As needed
-
Drying Agent
Silica Gel (230-400 mesh)
-
As needed
-
Stationary Phase
Hexane/Ethyl Acetate Mixture
-
As needed
-
Mobile Phase
Procedure
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trifluorobenzaldehyde (1.60 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
Work-up:
Allow the reaction mixture to cool to room temperature.
Pour the mixture into 100 mL of cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3,5-difluoro-4-phenoxybenzaldehyde as a solid or oil.
Characterization of the Final Product
The identity and purity of the synthesized 3,5-difluoro-4-phenoxybenzaldehyde should be confirmed by standard analytical techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show a characteristic aldehyde proton signal around 9.9 ppm, along with signals for the aromatic protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will confirm the presence of the aldehyde carbonyl carbon at approximately 188 ppm, in addition to the aromatic carbons.
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the successful synthesis.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde carbonyl group around 1700 cm⁻¹.
Expertise and Experience: Troubleshooting and Key Considerations
Anhydrous Conditions: While not strictly necessary for this reaction, using anhydrous DMF and ensuring the glassware is dry can help to minimize side reactions and improve the overall yield.
Choice of Base: Potassium carbonate is a suitable and cost-effective base for this reaction. Other bases such as cesium carbonate can also be used and may lead to faster reaction times, but are generally more expensive.
Reaction Monitoring: Careful monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating.
Purification: The polarity of the eluent for column chromatography may need to be optimized depending on the specific impurities present in the crude product. A gradual increase in the polarity of the eluent generally provides better separation.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be a self-validating system. The successful synthesis of 3,5-difluoro-4-phenoxybenzaldehyde can be readily confirmed by the analytical data obtained from NMR, MS, and IR spectroscopy. The expected spectral data for the product are well-established in the chemical literature, providing a clear benchmark for comparison. Furthermore, the physical properties of the synthesized compound, such as its melting point or boiling point, can be compared with literature values to further validate its identity and purity.
References
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Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-224.
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Rastuti, R., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 18(4), 633-639.
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PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]
Application Notes and Protocols: 3,5-Difluoro-4-phenoxybenzaldehyde in Organic Synthesis
Introduction: The Strategic Importance of 3,5-Difluoro-4-phenoxybenzaldehyde 3,5-Difluoro-4-phenoxybenzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3,5-Difluoro-4-phenoxybenzaldehyde
3,5-Difluoro-4-phenoxybenzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing fluorine atoms and the phenoxy group, make it a valuable building block for the synthesis of complex molecular architectures. The fluorine substituents can enhance metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery. This guide provides an in-depth exploration of the synthetic utility of 3,5-difluoro-4-phenoxybenzaldehyde, offering detailed protocols for key transformations and insights into its application in the development of bioactive compounds, particularly kinase inhibitors.
Core Reactivity: The Aldehyde and Aryl Scaffold
The synthetic versatility of 3,5-difluoro-4-phenoxybenzaldehyde stems from two primary reactive sites: the aldehyde functional group and the substituted aromatic ring. The aldehyde readily participates in a variety of classical C-C bond-forming reactions, while the fluorinated phenoxy-substituted ring offers opportunities for cross-coupling and further functionalization.
Section 1: Carbon-Carbon Bond Formation via the Aldehyde Group
The aldehyde moiety is a cornerstone of this molecule's reactivity, serving as an electrophilic partner in several key synthetic transformations.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for the formation of C=C double bonds by reacting an aldehyde with an active methylene compound.[1] This reaction is particularly useful for synthesizing precursors to a wide range of pharmaceuticals and functional materials.
Causality of Experimental Choices:
Catalyst: A mild base is typically employed to deprotonate the active methylene compound, generating a nucleophilic carbanion. While strong bases can be used, milder catalysts like piperidine or ammonium acetate are often sufficient and can prevent side reactions.[2] Recent green chemistry approaches have demonstrated the efficacy of catalysts like Ni(NO3)2·6H2O in aqueous media, offering an environmentally benign alternative.[3]
Solvent: The choice of solvent depends on the catalyst and reactants. While traditional methods often use organic solvents like ethanol or toluene, water is an excellent green solvent, especially when using water-tolerant catalysts.[3][4] Solvent-free conditions have also been reported, offering a further green advantage.[5]
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-(3,5-difluoro-4-phenoxybenzylidene)malononitrile, a potential intermediate for various heterocyclic compounds. This protocol is adapted from general, environmentally benign methods.[1][3]
Application Notes & Protocols: 3,5-Difluoro-4-phenoxybenzaldehyde as a Strategic Building Block in Medicinal Chemistry
Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This gui...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth exploration of 3,5-difluoro-4-phenoxybenzaldehyde, a versatile building block that combines the benefits of a diaryl ether motif with a strategically fluorinated aromatic ring and a reactive aldehyde handle. We present its synthesis, key chemical transformations, and applications, supported by detailed, field-proven protocols and a case study in the context of kinase inhibitor development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates for the construction of novel therapeutic agents.
The Rationale: Strategic Fluorination in Drug Design
The unique physicochemical properties of fluorine have made it an indispensable element in drug discovery.[1][3] Its introduction into a lead compound is rarely an afterthought; it is a deliberate strategy to fine-tune molecular behavior.
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[2][4] Replacing a metabolically labile C-H bond with a C-F bond can block enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[1][5][6]
Modulation of pKa: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[3][5] This can lower the pKa of nearby basic functional groups, such as amines. This reduction in basicity can improve membrane permeability and cellular uptake, as the more neutral form of the drug is favored at physiological pH.
Binding Affinity and Conformation: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[1][7] It can also influence the conformational preferences of a molecule, locking it into a bioactive conformation that enhances binding affinity and selectivity for its target.[1]
Lipophilicity Tuning: The effect of fluorine on lipophilicity (LogP) is context-dependent. While a single fluorine substitution can slightly increase lipophilicity, the introduction of multiple fluorine atoms or groups like -CF₃ can decrease it.[4] This allows for precise modulation of a compound's solubility and permeability profile.[4][5]
The 3,5-difluoro-4-phenoxybenzaldehyde scaffold is a prime example of a building block designed to harness these advantages. The diaryl ether core is a common feature in many biologically active molecules, while the difluoro substitution pattern ortho to the ether linkage provides metabolic stability and modulates the electronic properties of the ring system. The aldehyde group serves as a versatile chemical handle for further synthetic elaboration.
Synthesis of the Core Scaffold
The most common and efficient route to 3,5-difluoro-4-phenoxybenzaldehyde is via a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a phenol with an activated fluoroaromatic compound. The precursor, 3,5-difluoro-4-hydroxybenzaldehyde, is commercially available.[8][9][10]
Caption: General workflow for the synthesis of the target building block.
Protocol 2.1: Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde
Principle: This protocol describes the synthesis of the title compound via a potassium carbonate-mediated SₙAr reaction between 3,5-difluoro-4-hydroxybenzaldehyde and a phenylboronic acid, a variation of the Chan-Lam coupling, or more traditionally with phenol. For this protocol, we will focus on the classical SₙAr approach with phenol, which is highly effective for activated aryl halides/fluorides.
Materials:
3,5-Difluoro-4-hydroxybenzaldehyde
Phenol
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Standard glassware for workup and purification
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
Add phenol (1.1 eq) to the stirring suspension.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Once the starting material is consumed, cool the mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-difluoro-4-phenoxybenzaldehyde as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR will show a characteristic aldehyde singlet (~10 ppm) and aromatic protons. The ¹⁹F NMR will show a singlet corresponding to the two equivalent fluorine atoms.
Troubleshooting:
Incomplete Reaction: Ensure all reagents and solvents are anhydrous. The presence of water can quench the base and hinder the reaction. If necessary, increase the reaction temperature or time.
Side Product Formation: Overheating can sometimes lead to decomposition. Maintain the recommended temperature range.
Key Synthetic Transformations and Applications
The aldehyde functionality of 3,5-difluoro-4-phenoxybenzaldehyde serves as a versatile entry point for a wide range of chemical transformations crucial for building molecular complexity in drug discovery programs.
Caption: Key synthetic transformations of the core building block.
Protocol 3.1: Reductive Amination to Synthesize Benzylamines
Principle: Reductive amination is a powerful method to form C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.
Materials:
3,5-Difluoro-4-phenoxybenzaldehyde
Desired primary or secondary amine (e.g., morpholine)
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
Acetic acid (optional, as catalyst)
Procedure:
Dissolve 3,5-difluoro-4-phenoxybenzaldehyde (1.0 eq) in anhydrous DCM.
Add the amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
Add STAB (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 1-4 hours).
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash chromatography or crystallization.
Case Study: A Scaffold for Kinase Inhibitors
The diaryl ether motif is prevalent in many kinase inhibitors, where it often occupies the hydrophobic region near the ATP-binding site. The 3,5-difluoro substitution pattern can enhance binding and improve metabolic stability. Glycogen Synthase Kinase 3β (GSK-3β) is a key enzyme in several signaling pathways, and its dysregulation is implicated in diseases including cancer and neurodegenerative disorders.[11][12]
Many GSK-3β inhibitors feature a heterocyclic core, which can be constructed from aldehyde precursors. For instance, hydrazide-2-oxindole analogues have been designed as GSK-3β inhibitors.[11] The 3,5-difluoro-4-phenoxybenzaldehyde building block is an ideal starting point for synthesizing such compounds.
Illustrative Synthetic Pathway:
A plausible route involves the Knoevenagel condensation of our title aldehyde with an active methylene compound, such as an N-substituted oxindole, followed by further transformations to build the final inhibitor scaffold.
Caption: Illustrative pathway from the building block to a kinase inhibitor.
This strategic use of the building block allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, where the phenoxy tail can be modified to optimize potency and selectivity against the target kinase.[13]
Physicochemical and Spectroscopic Data
Precise identification and quality control are paramount in medicinal chemistry. The following table summarizes key properties for a closely related and commercially available analogue, 4-fluoro-3-phenoxybenzaldehyde, which serves as a reliable reference point.
Note: Data corresponds to the 4-fluoro-3-phenoxy isomer. Properties for the 3,5-difluoro-4-phenoxy isomer are expected to be similar.
Conclusion
3,5-Difluoro-4-phenoxybenzaldehyde is a high-value building block for medicinal chemistry. Its pre-installed difluoro-diaryl ether motif provides a robust platform for developing drug candidates with potentially enhanced metabolic stability and target affinity. The versatile aldehyde handle allows for straightforward entry into a multitude of chemical scaffolds, including amines, acids, and complex heterocycles. The protocols and applications outlined in this guide demonstrate the utility of this reagent, empowering drug discovery teams to accelerate the synthesis of novel and effective therapeutic agents.
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Intel Market Research. (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research.
Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. Benchchem.
Meanwell, N. A. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
Hunter, L. (2021, April 13).
Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.
Synlett. (2006). An Efficient Strategy for the Synthesis of Aryl Ethers. Thieme.
Wikipedia. Fluorobenzaldehyde. Wikipedia.
ResearchGate. (2025, August 5). ChemInform Abstract: Pentafluorobenzaldehyde and Its Utilizing in Organic Synthesis.
van der Puyl, V., et al. (2020, June 11).
van der Puyl, V., et al. (2020, June 5). Continuous flow synthesis of aryl aldehydes by Pd-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas.
Benchchem.
Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. SciSpace.
Sawyer, J. S., et al. (1996). Synthesis of diaryl ethers, diaryl thioethers, and diarylamines mediated by potassium fluoride-alumina and 18-crown-6. The Journal of Organic Chemistry.
Thermo Scientific Chemicals. 3,5-Difluoro-4-hydroxybenzaldehyde, 97% 1 g. Thermo Fisher Scientific.
Ossila. 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0. Ossila.
BOC Sciences. (2023, July 6). FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences.
PubChem. 4-Fluoro-3-phenoxybenzaldehyde. PubChem.
Sino Biological.
RSC Publishing. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing.
Bain, J., et al. (2007).
Semantic Scholar. (2021, November 23). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar.
Technical Application Note: 3,5-Difluoro-4-phenoxybenzaldehyde in Advanced Pyrethroid Synthesis
This Application Note is structured to provide a rigorous technical guide for the synthesis, handling, and downstream application of 3,5-difluoro-4-phenoxybenzaldehyde . While 4-fluoro-3-phenoxybenzaldehyde is the indust...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous technical guide for the synthesis, handling, and downstream application of 3,5-difluoro-4-phenoxybenzaldehyde . While 4-fluoro-3-phenoxybenzaldehyde is the industry-standard intermediate for pyrethroids like Cyfluthrin, this guide focuses on the specific 3,5-difluoro-4-phenoxy variant. This structural motif represents a class of advanced, highly lipophilic, and metabolically stable intermediates used in the development of next-generation fluorinated pyrethroids and specific pharmaceutical prostaglandins (e.g., Tafluprost precursors).
[1]
Executive Summary & Chemical Profile
3,5-difluoro-4-phenoxybenzaldehyde is a specialized electrophilic building block. In pyrethroid chemistry, the introduction of fluorine atoms at the 3 and 5 positions of the phenoxybenzyl moiety serves two critical functions:
Metabolic Blocking: The fluorine atoms sterically and electronically inhibit oxidative degradation (hydroxylation) at the aromatic ring, significantly extending the residual activity of the final insecticide.
Lipophilicity Modulation: The difluoro-substitution enhances the lipophilicity (LogP), facilitating rapid cuticular penetration in target arthropods.
Chemical Identity
Property
Specification
Chemical Name
3,5-Difluoro-4-phenoxybenzaldehyde
CAS Number
1285690-36-9 (or related isomer series)
Molecular Formula
C₁₃H₈F₂O₂
Molecular Weight
234.20 g/mol
Appearance
White to pale yellow crystalline solid or oil (purity dependent)
Solubility
Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water
Key Reactivity
Aldehyde condensation (Wittig, Grignard), Reduction to alcohol
Synthetic Utility & Retrosynthesis
The utility of 3,5-difluoro-4-phenoxybenzaldehyde lies in its conversion to the corresponding benzyl alcohol or cyanohydrin , which are then coupled with chrysanthemic acid derivatives (e.g., permethric acid chloride) to form the active ester pyrethroid.
Pathway Logic
Precursor Assembly (SNAr): Nucleophilic aromatic substitution of a reactive fluorobenzaldehyde precursor with phenol.
Functional Group Interconversion: Reduction of the aldehyde to an alcohol.
Esterification: Coupling with an acid chloride to generate the pyrethroid scaffold.
Figure 1: Retrosynthetic analysis showing the central role of the aldehyde intermediate in accessing the pyrethroid scaffold.
Experimental Protocols
Protocol A: Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde
Objective: Synthesize the target aldehyde via Nucleophilic Aromatic Substitution (SNAr) using 3,4,5-trifluorobenzaldehyde. The fluorine at the 4-position is activated by the electron-withdrawing aldehyde group and the ortho-fluorines.
Reagents:
3,4,5-Trifluorobenzaldehyde (1.0 eq)
Phenol (1.05 eq)
Potassium Carbonate (K₂CO₃) (1.2 eq, anhydrous)
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology:
Setup: Charge a dry 3-neck round-bottom flask with 3,4,5-trifluorobenzaldehyde (10 g, 62.5 mmol) and Phenol (6.17 g, 65.6 mmol) in DMF (50 mL).
Base Addition: Add anhydrous K₂CO₃ (10.3 g, 75 mmol) in a single portion.
Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The reaction typically completes in 4–6 hours.
Mechanism:[1][2][3][4][5][6] The phenoxide ion attacks the 4-position, displacing the fluoride ion. The 3,5-fluorines remain intact due to the specific activation pattern.
Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (300 mL).
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 1M NaOH (to remove excess phenol), water, and brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization (Hexane/EtOAc) or vacuum distillation if liquid.
Critical Control Point: Ensure the temperature does not exceed 100°C to prevent bis-substitution or degradation of the aldehyde.
Protocol B: Reduction to 3,5-Difluoro-4-phenoxybenzyl Alcohol
Objective: Convert the aldehyde to the alcohol, the direct precursor for ester pyrethroids.
Dissolve the alcohol in dry Toluene. Add Pyridine.[7]
Add the acid chloride dropwise at 0–5°C.
Stir at room temperature for 3 hours.
Wash with 1M HCl, then NaHCO₃.
Evaporate solvent to obtain the technical grade pyrethroid.
Analytical Validation & QC
Trustworthiness in synthesis requires rigorous validation.
Test
Method
Acceptance Criteria
Purity
HPLC (C18, ACN/Water gradient)
> 98.0% Area
Identity
GC-MS
Molecular ion [M]+ at 234 m/z
Fluorine Count
¹⁹F NMR
Two distinct signals (or one if symmetric) confirming 3,5-substitution
Aldehyde Content
Titration (Hydroxylamine HCl)
> 97% w/w
Process Workflow Visualization
Figure 2: End-to-end process flow from raw materials to final bioactive pyrethroid.
Troubleshooting & Safety
Regioselectivity Issues: If 3,4,5-trifluorobenzaldehyde is not available, using 3,5-difluoro-4-bromobenzaldehyde is a viable alternative, though the reaction rate may be slower.
Oxidation: The aldehyde is prone to air oxidation to the benzoic acid. Store under nitrogen at <4°C.
Safety: Fluorinated aromatics can be skin irritants. Phenol is toxic and corrosive. All steps involving acid chlorides must be performed in a fume hood to manage HCl evolution.
References
BenchChem. (2025).[8] A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. Retrieved from
CymitQuimica. (2025). 4-Fluoro-3-phenoxybenzaldehyde: Properties and Applications. (Note: Reference provided for structural comparison of the 4-fluoro-3-phenoxy analog). Retrieved from
ChemicalBook. (2024). Synthesis of Phenoxybenzaldehyde Derivatives. Retrieved from
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: 3,5-difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9).[1] Retrieved from
Matsuo, N. (2019). Discovery and development of pyrethroid insecticides. Proceedings of the Japan Academy, Series B. Retrieved from
Application Note: Preparation and Use of 3,5-Difluoro-4-phenoxybenzaldehyde Acetals
This application note details the preparation, characterization, and strategic utility of 3,5-difluoro-4-phenoxybenzaldehyde acetals . These compounds serve as critical, high-stability intermediates in the synthesis of a...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the preparation, characterization, and strategic utility of 3,5-difluoro-4-phenoxybenzaldehyde acetals . These compounds serve as critical, high-stability intermediates in the synthesis of advanced agrochemicals, liquid crystal mesogens, and prostaglandin analogs (e.g., Tafluprost derivatives).[1]
The guide focuses on the 3,5-difluoro substitution pattern, which imparts unique metabolic stability and electronic properties distinct from the more common pyrethroid intermediate (4-fluoro-3-phenoxybenzaldehyde).[1]
[1]
Introduction & Strategic Significance
3,5-Difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9) is a specialized building block.[1][2] The presence of two fluorine atoms at the 3- and 5-positions flanking the 4-phenoxy group creates a unique electronic environment.[1]
Electronic Shielding: The fluorine atoms deactivate the phenoxy ether linkage against metabolic cleavage.[1]
Lipophilicity: The difluoro-substitution significantly increases lipophilicity (
), enhancing membrane permeability in pharmaceutical applications.[1]
Acetal Functionality: Converting the aldehyde to an acetal (e.g., 1,3-dioxolane or dimethyl acetal) is essential to protect the electrophilic carbonyl during harsh nucleophilic operations (e.g., Grignard additions, lithiation) or to prevent oxidation during storage.[1]
Protected Form: Cyclic ethylene acetal (most common for stability).[1]
Synthetic Pathway (The "Preparation")
The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by acid-catalyzed acetalization.[1]
Workflow Visualization
The following diagram illustrates the convergent synthesis from 3,4,5-trifluorobenzaldehyde.
[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde
Objective: Regioselective displacement of the 4-fluoro substituent.[1]
Rationale: The 4-position is activated by the para-aldehyde group (electron-withdrawing) and the inductive effect of the flanking fluorines.[1] The 3- and 5-fluorines remain intact due to steric shielding and less favorable resonance activation.[1]
Protocol: The acetal is used as a stable precursor.[1] It is often deprotected in situ to regenerate the aldehyde, which then undergoes a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate to attach the prostaglandin
Advantage: Using the acetal prevents premature polymerization of the aldehyde during the storage of the building block.[1]
B. Liquid Crystal Mesogens
In materials science, this scaffold is valuable for Negative Dielectric Anisotropy liquid crystals.[1]
Mechanism: The lateral fluorine atoms (at 3,5 positions) create a dipole moment perpendicular to the molecular long axis.[1]
Use: The acetal itself can serve as a core unit, or be reduced to a difluoromethyl ether for high-stability mixtures used in VA (Vertical Alignment) displays.[1]
C. Deprotection Protocol (Regeneration)
To use the molecule in aldehyde-specific reactions:
Dissolve acetal in THF/Water (4:1).
Add 1M HCl (0.5 eq).
Stir at RT for 1 hour.
Extract with ether.[1][5] The conversion back to aldehyde is quantitative.[1]
Mechanism of Action: Regioselectivity
Understanding why the reaction works ensures reproducibility.[1]
[1]
References
Preparation of Fluorobenzaldehydes. U.S. Patent 4,845,304.[1] Describes the general reactivity of halogenated benzaldehydes and potassium fluoride/phenoxide exchanges.
Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde. ChemBlink Database. Confirms structure and CAS 1285690-36-9.[1][2]
Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes. SciSpace. Provides mechanistic grounding for SNAr on polyfluorinated aldehydes.[1]
One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. Validates the phenol displacement protocol using K₂CO₃/DMSO. [1]
3,4,5-Trifluorobenzaldehyde Properties. PubChem CID 2776954. Precursor data and safety profiles.[1][9] [1]
3,5-difluoro-4-phenoxybenzaldehyde in the synthesis of heterocyclic compounds
Application Note: 3,5-Difluoro-4-phenoxybenzaldehyde in Heterocyclic Synthesis Part 1: Introduction & Chemical Profile The Fluorine-Phenoxy Nexus in Molecular Design 3,5-Difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3,5-Difluoro-4-phenoxybenzaldehyde in Heterocyclic Synthesis
Part 1: Introduction & Chemical Profile
The Fluorine-Phenoxy Nexus in Molecular Design
3,5-Difluoro-4-phenoxybenzaldehyde (CAS 1285690-36-9) represents a "privileged scaffold" in modern synthetic chemistry. It bridges the gap between classic phenoxybenzyl motifs (common in pyrethroid insecticides) and contemporary fluorinated bioisosteres used in kinase inhibitors.
The strategic value of this intermediate lies in its trisubstituted benzene core:
The Aldehyde Handle: A versatile electrophile for rapid heterocycle generation (imidazoles, triazoles, pyridines).
The 3,5-Difluoro Motif: These atoms block metabolic hotspots (preventing ortho-hydroxylation), modulate the pKa of the central ring, and induce a specific twisted conformation relative to the phenoxy ether, enhancing selectivity for hydrophobic protein pockets.
The 4-Phenoxy Group: Provides a lipophilic anchor essential for membrane permeability and π-π stacking interactions in active sites (e.g., D4 dopamine receptors, c-Met kinase).
Part 2: Core Synthesis Protocol (The Self-Validating Route)
While the compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes Nucleophilic Aromatic Substitution (SₙAr) on 3,4,5-trifluorobenzaldehyde.
Mechanism & Causality:
The reaction relies on the high electrophilicity of the C4 position in 3,4,5-trifluorobenzaldehyde. The aldehyde group (electron-withdrawing via resonance) and the two flanking fluorine atoms (electron-withdrawing via induction) make the C4-fluorine an exceptional leaving group. Regioselectivity is virtually guaranteed at C4 because the C3/C5 positions are less activated and sterically shielded.
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Step-by-Step Procedure:
Setup: Charge a round-bottom flask with 3,4,5-trifluorobenzaldehyde (10 mmol) and Phenol (10.5 mmol) in DMF (20 mL).
Base Addition: Add K₂CO₃ (12 mmol) in a single portion. Note: The reaction is exothermic; mild cooling may be needed on >10g scale.
Reaction: Heat the mixture to 60°C for 2–4 hours.
Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (product).
Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.
Purification: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove excess phenol) and Brine. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 85–92%
Figure 1: Regioselective synthesis pathway via Nucleophilic Aromatic Substitution.
Part 3: Applications in Heterocyclic Synthesis
The aldehyde functionality serves as the "warhead" for constructing complex heterocycles. Below are two primary workflows relevant to drug discovery and agrochemistry.
Workflow A: Synthesis of Triazole Fungicides (Dioxolane Route)
This pathway is critical in agrochemistry for creating sterol biosynthesis inhibitors (SBIs). The 3,5-difluoro-4-phenoxy group mimics the lipophilic domain of existing fungicides but with enhanced metabolic stability.
Protocol:
Acetalization: React 3,5-difluoro-4-phenoxybenzaldehyde with a substituted diol (e.g., 1,2-propanediol) using p-TsOH (cat.) in refluxing toluene with a Dean-Stark trap.
Halogenation: Brominate the acetal side-chain (if using specialized precursors) or use a pre-functionalized diol.
Triazole Coupling: React the intermediate with 1,2,4-triazole/NaH in DMF.
Key Reference: This scaffold is structurally related to intermediates described in WO2010146114A1 for triazole fungicides [1].
Workflow B: Synthesis of Imidazole-Based Kinase Inhibitors
The condensation of this aldehyde with 1,2-dicarbonyls and ammonium acetate (Debus-Radziszewski synthesis) yields highly substituted imidazoles, a core pharmacophore in p38 MAP kinase inhibitors.
Figure 2: Divergent synthetic workflows for Agrochemical and Pharmaceutical applications.
Part 4: Critical Analysis & Troubleshooting
1. Regiochemistry Verification
Issue: In the SₙAr synthesis, trace amounts of 3,4-difluoro-5-phenoxybenzaldehyde (meta-substitution) are theoretically possible but kinetically disfavored.
QC Check: ¹⁹F NMR is the diagnostic tool of choice.
Product (Symmetric): Shows a single fluorine signal (doublet or multiplet depending on H-coupling).
Impurity (Asymmetric): Would show two distinct fluorine signals with different chemical shifts.
2. Stability of the Ether Linkage
The diphenyl ether bond is robust under acidic and basic conditions. However, under extremely strong Lewis Acid conditions (e.g., BBr₃ used for demethylation elsewhere in a molecule), the ether might cleave.
Recommendation: Use milder deprotection strategies (e.g., HBr/Acetic Acid or thiolates) if other protecting groups are present in the molecule.
3. Solubility in Biological Assays
The 3,5-difluoro-4-phenoxy moiety is highly lipophilic (cLogP > 4.5).
Formulation Note: When using final compounds in biological assays, ensure DMSO stock solutions are prepared at high concentration (10-20 mM) to prevent precipitation upon dilution into aqueous media.
References
Dietz, J., et al. (2010). Triazole compounds carrying a sulfur substituent. WO Patent 2010146114A1.
BenchChem. (2025).[1][2] Application Notes: 3,5-Dihydroxybenzaldehyde and related precursors.
Technical Support Center: Purification of 3,5-Difluoro-4-phenoxybenzaldehyde
Current Status: Online Ticket ID: PUR-35DF-PH-BZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The Challenge of Diaryl Ethers You are likely synthesizing 3,5-difluoro-4-ph...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket ID: PUR-35DF-PH-BZ
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Challenge of Diaryl Ethers
You are likely synthesizing 3,5-difluoro-4-phenoxybenzaldehyde via a Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) of 3,4,5-trifluorobenzaldehyde with phenol.
While the reaction kinetics at the 4-position are favorable due to the para-aldehyde activation, the purification is notoriously difficult. The crude mixture typically consists of:
This guide prioritizes chemo-selective purification over simple physical separation, as standard chromatography often fails to separate the phenol halo from the product efficiently.
Module 1: Chemical Hygiene & Initial Assessment
Q: My crude reaction mixture is a dark, viscous oil. How do I prepare it for purification?
A: Do not attempt to crystallize directly from the reaction solvent (DMF/DMSO).[1] You must perform a "solvent swap" to remove polar aprotic solvents which trap impurities.[1]
Protocol:
Quench: Pour the reaction mixture into 5 volumes of ice-water.
Extraction: Extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .[1] Avoid Dichloromethane (DCM) initially as it forms stubborn emulsions with DMF/water.[1]
The "Salt" Wash: Wash the organic layer 3x with saturated LiCl solution .[1]
Why? LiCl is highly effective at pulling DMF/DMSO out of the organic phase into the aqueous phase.[1]
Drying: Dry over
, filter, and concentrate.
Result: You should now have a semi-solid or oil free of reaction solvents.[1]
Module 2: The "Silver Bullet" – Bisulfite Purification
Q: I cannot separate the residual phenol from my aldehyde. Chromatography is too expensive.[1] What is the alternative?
A: Use Sodium Bisulfite (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) Adduct Formation .
This is the most robust method for this specific molecule. It relies on the reversible formation of a water-soluble sulfonate salt from the aldehyde.[1] Phenol, over-reacted ethers, and non-carbonyl impurities remain in the organic layer.
The Mechanism:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">
Note: The electron-withdrawing fluorine atoms at the 3,5-positions make your aldehyde highly electrophilic, facilitating this reaction.
Step-by-Step Protocol:
Adduct Formation:
Dissolve crude oil in 3 volumes of Ethanol .
Add 2.5 equivalents of saturated aqueous
.
Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form, or it may stay in solution depending on water volume.
The Wash (Critical Step):
Dilute with water (to dissolve the adduct if precipitated).[1]
Caption: Figure 1. Chemo-selective purification workflow using the Bisulfite method to isolate aldehydes from phenolic impurities.
Module 3: Crystallization & Solid State Issues
Q: The product is "oiling out" instead of crystallizing. How do I fix this?
A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.[1] This is common with fluorinated diaryl ethers due to their low melting points and lipophilicity.[1]
The Cloud Point Method: Dissolve product in the "Good Solvent" (e.g., IPA) at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
C. Add "Bad Solvent" (Water) dropwise just until persistent cloudiness appears.
The Reheat: If oil droplets form, reheat until clear.
The Seed: Add a seed crystal (if available) or scratch the glass surface.[1]
Slow Cool: Wrap the flask in foil/towel to cool to Room Temp over 4 hours. Do not put directly in the fridge.
Module 4: Impurity Profiling (FAQ)
Q: I see a peak at [M+16] in my Mass Spec. What is it?
A: This is likely the Benzoic Acid derivative (3,5-difluoro-4-phenoxybenzoic acid).[1]
Cause: Air oxidation of the aldehyde during workup.[1]
Removal: Wash the organic solution with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
. The acid will deprotonate and move to the aqueous layer; the aldehyde will remain organic.[1]
Q: I have a persistent impurity at roughly 2x Molecular Weight.
A: This is the Bis-phenoxy byproduct (3,5-diphenoxy-4-fluorobenzaldehyde).[1]
Cause: Reaction temperature too high or excess phenol used.[1]
Removal: This is non-polar.[1][2] Use the Bisulfite Method (Module 2). It will not form an adduct and will wash away in the organic wash step.[1]
Decision Matrix for Purification
Use this logic flow to determine the immediate next step for your specific batch.
Caption: Figure 2.[1] Troubleshooting decision tree for selecting the appropriate purification vector based on impurity profile.
References
General Synthesis of Fluorinated Phenoxybenzaldehydes
Patent: WO 1999/038833.[1] "Process for the preparation of 4-fluoro-3-phenoxybenzaldehyde." (Describes the foundational chemistry of halogenated phenoxybenzaldehydes).
Technical Support Center: Synthesis & Purification of 3,5-Difluoro-4-Phenoxybenzaldehyde
Introduction: The "Goldilocks" Challenge Welcome to the technical support hub for 3,5-difluoro-4-phenoxybenzaldehyde . If you are accessing this guide, you are likely encountering the classic "poly-fluoro" dilemma: balan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Goldilocks" Challenge
Welcome to the technical support hub for 3,5-difluoro-4-phenoxybenzaldehyde . If you are accessing this guide, you are likely encountering the classic "poly-fluoro" dilemma: balancing reactivity with selectivity.
The synthesis of this molecule typically proceeds via Nucleophilic Aromatic Substitution (SNAr) using 3,4,5-trifluorobenzaldehyde and phenol . The 4-position is electronically primed for attack, but the adjacent fluorines and the aldehyde group create a minefield of potential side reactions, including bis-substitution and Cannizzaro disproportionation.
This guide moves beyond basic recipes to provide a root-cause analysis of common failure modes.
Module 1: Reaction Optimization (Upstream)
The Core Mechanism: Why the 4-Position?
Before troubleshooting, you must trust the electronics. The 4-position fluorine is the most electrophilic site because:
Inductive Effect (-I): It is flanked by two other fluorine atoms (at 3 and 5).
Mesomeric Effect (-M): It is para to the aldehyde (CHO), a strong electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex intermediate.
Troubleshooting Guide: Synthesis Phase
Q1: My conversion is stalled at ~60%, even with prolonged heating. What is happening?Diagnosis: You likely have water contamination or base passivation .
The Science: SNAr reactions in aprotic solvents (DMF, DMSO) are notoriously sensitive to water. Hydroxide ions (generated from trace water and carbonate base) are smaller and harder nucleophiles than phenoxide, competing for the active site or degrading the aldehyde via the Cannizzaro reaction.
The Fix:
Solvent: Ensure DMF/DMSO is anhydrous (<0.05% water).
Base: Switch from granular K2CO3 to milled/powdered K2CO3 or Cs2CO3. The surface area of the inorganic base is often the rate-limiting factor.
Addendum: Add 4Å molecular sieves to the reaction vessel.
Q2: I see a significant "M+92" impurity peak (LC-MS). What is this?Diagnosis: This is the 3,4-bis(phenoxy) byproduct.
The Science: Once the first phenoxy group is installed at position 4, the ring is deactivated relative to the starting material (phenoxy is electron-donating by resonance). However, if you use a large excess of phenol or run at temperatures >90°C, the remaining fluorines at 3 or 5 will eventually succumb to attack.
The Fix:
Stoichiometry: Limit phenol to 1.05 equivalents . Do not use large excesses to "push" the reaction.
Temperature: Cap reaction temperature at 70-80°C .
Q3: The reaction mixture turned into a dark, intractable tar.Diagnosis: Aldehyde polymerization or degradation.
The Science: Aldehydes are unstable in strongly basic, hot conditions.
The Fix:
Use a weaker base system.[1] If using NaH, switch to K2CO3 .
Keep the reaction under strict N2 atmosphere to prevent autoxidation of the aldehyde to the carboxylic acid.
Visualizing the Pathway
The following diagram illustrates the critical SNAr pathway and the divergence points for impurities.
Caption: Reaction pathway showing the critical SNAr mechanism and branching failure modes (Over-reaction and Degradation).
Module 2: Purification (Downstream)
This is where most yield is lost. The target aldehyde often co-elutes with unreacted phenol or the bis-substituted impurity.
The "Golden Key" Protocol: Bisulfite Adduct Purification
Chromatography is expensive and slow for scale-up. We recommend Bisulfite Adduct Formation for >98% purity.
Q4: How do I separate the product from unreacted phenol without a column?Solution: Exploit the aldehyde functionality.
Adduct Formation: Treat the crude organic mixture with saturated aqueous Sodium Metabisulfite (Na2S2O5) .
Mechanism:[1][2][3][4][5][6][7][8] The bisulfite ion attacks the aldehyde carbonyl to form a water-soluble sulfonated salt (α-hydroxy sulfonate).
Phase Split: The target molecule moves to the aqueous phase . The phenol and bis-substituted impurities (which are sterically hindered or less soluble) remain in the organic phase .
Wash: Wash the aqueous layer thoroughly with Ethyl Acetate or Toluene to remove organics.
Regeneration: Acidify the aqueous layer (pH < 1) or treat with mild base (NaHCO3) to reverse the equilibrium and release the pure aldehyde. Extract back into organic solvent.
Q5: My bisulfite adduct isn't precipitating/forming.Diagnosis: Steric hindrance from the 3,5-difluoro groups or incorrect pH.
The Fix: Add Methanol (10% v/v) to the aqueous bisulfite solution. This increases the solubility of the organic substrate at the interface, accelerating adduct formation.
Summary of Optimized Parameters
Parameter
Standard Recommendation
Technical Rationale
Stoichiometry
1.0 : 1.05 (Substrate : Phenol)
Prevents bis-phenoxy impurity formation.
Solvent
DMSO or DMF (Anhydrous)
High dielectric constant stabilizes the transition state.
Base
K2CO3 (Milled, 1.2 eq)
Mild enough to prevent Cannizzaro; milled for kinetics.
Temp/Time
75°C for 4-6 hours
Balances conversion rate vs. thermal degradation.
Workup
Bisulfite Extraction
Chemoselective isolation of aldehyde from phenol.
Experimental Workflow Diagram
Caption: Step-by-step decision tree for the synthesis and chemoselective purification of the target aldehyde.
References
Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 49(2), 273–412. Link (Foundational SNAr mechanism).
Polyfluorobenzaldehyde Reactivity: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Bisulfite Purification Method: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Synthesis of Phenoxybenzaldehydes : U.S. Patent No. 4,845,304. "Process for producing fluorobenzaldehydes."[9] Link (Describes similar fluorobenzaldehyde handling and reactivity).
Regioselectivity in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Explains the directing effects of EWGs in poly-haloarenes).
Technical Support Center: 3,5-Difluoro-4-phenoxybenzaldehyde Welcome to the technical support hub for 3,5-difluoro-4-phenoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3,5-Difluoro-4-phenoxybenzaldehyde
Welcome to the technical support hub for 3,5-difluoro-4-phenoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-tested troubleshooting advice to ensure your reactions proceed efficiently and with high yield. Our approach is rooted in mechanistic principles to help you understand not just what to do, but why it works.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of 3,5-difluoro-4-phenoxybenzaldehyde that I should be aware of?
Answer: The reactivity of this aldehyde is dominated by the strong electron-withdrawing effects of the two fluorine atoms ortho to the aldehyde group.
Increased Electrophilicity: The fluorine atoms significantly increase the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to attack by a wide range of nucleophiles, often allowing for reactions under milder conditions than with less-activated benzaldehydes.
Aryl C-F and C-O Bonds: The C-F and C-O (phenoxy) bonds are generally stable under most synthetic conditions. However, be mindful of extremely harsh nucleophilic aromatic substitution (SNAr) conditions, which are typically not required for modifying the aldehyde.
Stability: Like many benzaldehydes, it is susceptible to slow oxidation to the corresponding benzoic acid upon prolonged exposure to air.[1][2] Proper storage is crucial for maintaining purity.
Q2: How should I properly store and handle this compound?
Answer: To ensure the integrity of your starting material, adhere to the following storage protocols:
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[3] Many suppliers recommend refrigeration.
Sensitivity: The compound is sensitive to air, light, and moisture.[3] Oxidation to 3,5-difluoro-4-phenoxybenzoic acid is the primary degradation pathway.
Handling: Use in a well-ventilated area or under a fume hood. Avoid generating dust if it is a solid. As with all chemicals, wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q3: My starting material appears impure or has been stored for a long time. How can I purify it before use?
Answer: Impurities, most commonly the corresponding carboxylic acid from oxidation, can significantly hinder reactions. If you suspect impurity, purification is recommended.
Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes is through the formation of a water-soluble bisulfite adduct.[4][5][6] The aldehyde can be regenerated by treatment with a base.[4]
Step-by-Step Protocol: Aldehyde Purification via Bisulfite Adduct
Dissolve the crude aldehyde in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) and stir vigorously. A white precipitate of the adduct should form.
Filter the solid adduct and wash it with a non-polar solvent (like diethyl ether or hexanes) to remove non-aldehydic impurities.
To regenerate the aldehyde, suspend the adduct in water and add a strong base (e.g., 50% NaOH solution) or saturated sodium bicarbonate until the solution is basic (pH > 10).[4]
Extract the pure aldehyde with an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Recrystallization/Precipitation: If the aldehyde is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.[5] Dissolving the compound in a minimal amount of a polar solvent and slowly adding a non-polar anti-solvent to induce precipitation can also remove many impurities.[5]
Section 2: Troubleshooting Specific Failed Reactions
This section provides detailed troubleshooting for common synthetic transformations involving 3,5-difluoro-4-phenoxybenzaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The high electrophilicity of 3,5-difluoro-4-phenoxybenzaldehyde makes it an excellent substrate for this reaction.
Q: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is giving low yield or failing completely. What went wrong?
Answer: Failures in this reaction typically stem from an inappropriate choice of base, solvent, or reaction conditions.
Troubleshooting flow for Knoevenagel condensation.
Causality Analysis & Solutions:
Base Selection is Critical:
Problem: Using a very strong base like NaOH or NaOMe can lead to side reactions, such as hydrolysis of ester groups on the active methylene partner or a competing Cannizzaro reaction.
Solution: Employ a milder organic base. Piperidine or pyrrolidine are classic, effective catalysts. Amino acids like L-proline or β-alanine are also excellent choices that often provide high yields under gentle conditions.
Solvent and Water Removal:
Problem: The condensation produces a molecule of water. If not removed, the equilibrium can shift back towards the starting materials, lowering the yield.
Solution: For reactions run at higher temperatures, use a solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove water. For lower-temperature reactions, using a protic solvent like ethanol or isopropanol can facilitate the reaction, but running the reaction neat or in a high-boiling polar aprotic solvent like DMF or DMSO can also be effective.
Temperature Control:
Problem: While the aldehyde is activated, the reaction may still require energy to proceed to completion. Running at room temperature may be too slow.
Solution: Gentle heating is often beneficial. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature (typically 40-80 °C) that promotes product formation without causing decomposition.
Table 1: Recommended Starting Conditions for Knoevenagel Condensation
Parameter
Recommended Condition
Rationale
Solvent
Toluene
Allows for azeotropic removal of water with a Dean-Stark trap.
Base/Catalyst
Piperidine (0.1 eq) + Acetic Acid (0.1 eq)
A classic and highly effective catalytic system.
Temperature
80-110 °C (Reflux)
Drives the reaction to completion by removing water.
Monitoring
TLC (e.g., 20% EtOAc/Hexanes)
Allows for tracking the consumption of the limiting reagent.
Reductive Amination
Reductive amination is a two-step process (imine formation followed by reduction) that is often performed in a one-pot procedure. It is a cornerstone method for C-N bond formation.[7]
Q: My one-pot reductive amination is giving a complex mixture, including unreacted aldehyde, the alcohol byproduct, and low yield of the desired amine. How can I improve this?
Answer: The key to a successful one-pot reductive amination is controlling the relative rates of imine formation and reduction. The choice of reducing agent is paramount.[8]
Troubleshooting Workflow: Reductive Amination
Troubleshooting flow for reductive amination.
Causality Analysis & Solutions:
Choice of Reducing Agent:
Problem: Standard sodium borohydride (NaBH₄) reduces aldehydes much faster than it reduces imines. In a one-pot reaction, it will preferentially convert your starting material to 3,5-difluoro-4-phenoxybenzyl alcohol.[9]
Solution: Use a hydride donor that is selective for the protonated imine (iminium ion) over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the modern reagent of choice for this transformation.[7][9] It is mild, effective, and does not require stringent pH control. Sodium cyanoborohydride (NaBH₃CN) is also highly effective but is toxic.[8]
pH Control:
Problem: Imine formation is acid-catalyzed and requires a specific pH window. If the medium is too basic, the reaction is slow. If it is too acidic, the amine nucleophile becomes fully protonated and non-nucleophilic.
Solution: The optimal pH for most reductive aminations is between 5 and 7.[7] Often, adding a small amount of acetic acid as a catalyst is sufficient to maintain the proper pH and accelerate imine formation.
One-Pot vs. Two-Step Procedure:
Problem: For sterically hindered amines or less reactive carbonyls, the rate of imine formation in a one-pot procedure can be too slow, leading to side reactions.
Solution: Switch to a two-step procedure. First, form the imine by reacting the aldehyde and amine, often with azeotropic removal of water (Dean-Stark trap in toluene). Once imine formation is complete (as confirmed by TLC or ¹H NMR), cool the reaction and add the reducing agent (now even NaBH₄ can be used effectively).
To a stirred solution of 3,5-difluoro-4-phenoxybenzaldehyde (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (2-3 drops).
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, extract the aqueous layer with the same solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified by column chromatography.
Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes by reacting an aldehyde with a phosphorus ylide.[10]
Q: My Wittig reaction is giving a low yield of the desired alkene, and I am recovering a lot of unreacted aldehyde. What is the issue?
Answer: Low yields in Wittig reactions often point to problems with the generation or stability of the phosphorus ylide.
Causality Analysis & Solutions:
Ylide Generation:
Problem: The C-H bond adjacent to the phosphonium salt must be deprotonated to form the ylide.[10] If the base is not strong enough or if there are acidic impurities (like water), ylide formation will be incomplete.
Solution: Use a sufficiently strong base. For unstabilized ylides (derived from simple alkyl halides), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required.[10] Ensure the reaction is performed under strictly anhydrous conditions. The characteristic deep red/orange color of an unstabilized ylide is a good visual indicator of its formation.
Ylide Stability and Reactivity:
Problem: Unstabilized ylides are highly reactive and can decompose if not used promptly or if the reaction temperature is too high. The electron-deficient nature of 3,5-difluoro-4-phenoxybenzaldehyde makes it very reactive, but the ylide must be present in sufficient concentration.
Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C), then slowly add a solution of the aldehyde. Allow the reaction to warm to room temperature gradually. A study on perfluorohalogenated benzaldehydes highlighted that using an organic base like 1,1,3,3-tetramethylguanidine (TMG) in THF can be effective and avoids some pitfalls of organometallic bases.[11][12]
Steric Hindrance:
Problem: While less of an issue with an aldehyde, a very bulky phosphonium salt can slow down the reaction.
Solution: When planning the synthesis (retrosynthesis), aim to prepare the Wittig reagent from the less sterically hindered alkyl halide via an Sₙ2 reaction with triphenylphosphine.[13]
Table 2: Base Selection for Wittig Ylide Generation
Ylide Type
Example Precursor
Required Base
Typical Conditions
Unstabilized
(CH₃)PPh₃⁺Br⁻
n-BuLi, NaH, KHMDS
Anhydrous THF or Ether, -78 °C to RT
Stabilized
(PhC(O)CH₂)PPh₃⁺Cl⁻
NaOEt, K₂CO₃
EtOH, DCM, or Biphasic
Note: For reactions with 3,5-difluoro-4-phenoxybenzaldehyde, an unstabilized or semi-stabilized ylide is most common.
References
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
JETIR. (2026, January). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. International Journal of Emerging Technologies and Innovative Research, 13(1), f235-f242. Retrieved from [Link]
PubMed. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes.
Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]
JETIR.org. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes. Retrieved from [Link]
PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
ChemRxiv. (n.d.). Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis. Retrieved from [Link]
Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
Technical Support Center: Large-Scale Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde
Welcome to the technical support resource for the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable synthetic intermediate. My aim is to move beyond simple procedural lists and provide a deeper understanding of the process, grounded in mechanistic principles and field-proven experience. Here, we will dissect the common challenges, troubleshoot effectively, and ensure your synthesis is robust, scalable, and reproducible.
The predominant and most efficient industrial route to 3,5-difluoro-4-phenoxybenzaldehyde is the Nucleophilic Aromatic Substitution (SNAr) reaction between 3,4,5-trifluorobenzaldehyde and phenol. This guide will focus on the intricacies of this specific transformation.
Section 1: The Core Chemistry: Understanding the SNAr Pathway
Before troubleshooting, it's critical to understand the underlying mechanism. The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, a stepwise addition-elimination process.
Why this reaction works so well:
The aromatic ring of 3,4,5-trifluorobenzaldehyde is rendered highly electron-deficient (electrophilic) by the cumulative electron-withdrawing effects of three fluorine atoms and, most importantly, the powerful para-aldehyde group. This electron deficiency makes the ring susceptible to attack by a nucleophile.[1][2] The attack occurs preferentially at the C4 position because the resulting negative charge on the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization.[3][4] The two fluorine atoms ortho to the reaction site further activate the ring.
Below is a diagram illustrating this critical mechanistic pathway.
Caption: SNAr mechanism for the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up process in a practical question-and-answer format.
Category: Reaction Kinetics & Conversion
Q: My reaction is stalling, with significant starting material remaining even after prolonged heating. What are the primary causes?
A: This is a frequent scale-up challenge. Let's break down the potential culprits:
Insufficient Temperature: While the reaction is favorable, it still requires significant thermal energy to overcome the activation barrier. Depending on the solvent, temperatures are often in the 100-150°C range. Verify your internal reaction temperature, as jacket temperature can be misleading at scale.
Ineffective Base/Phenoxide Formation: The reaction requires the phenoxide anion, not phenol itself. If the base is weak, wet, or stoichiometrically insufficient, the concentration of the active nucleophile will be low. Potassium carbonate (K₂CO₃) is a common choice, but it must be anhydrous and finely powdered for optimal reactivity.
Presence of Water: Water will consume the phenoxide, regenerating phenol, and can also interfere with the reactivity of polar aprotic solvents. Ensure all reagents and the solvent are anhydrous.
Poor Mass Transfer: On a large scale, inadequate agitation can lead to poor mixing of the solid base (e.g., K₂CO₃) and the liquid phase, resulting in localized areas of low reactivity. Ensure your stirring is vigorous enough to maintain a well-suspended slurry.
Q: I'm seeing a drop in yield upon scaling up from the lab. Why?
A: Scale-up often magnifies minor issues. Besides the factors above, consider heat transfer. The surface-area-to-volume ratio decreases at scale, making it harder to maintain a consistent internal temperature. If the reaction is not heated uniformly, you may experience lower overall conversion. Also, ensure the molar ratios of your reagents are maintained precisely during large-scale charging operations.
Category: Impurity Profile & By-Product Formation
Q: What are the most common impurities I should expect to see in my crude product?
A: Your crude product will typically contain:
Unreacted 3,4,5-Trifluorobenzaldehyde: Due to incomplete conversion.
Excess Phenol: If used in excess to drive the reaction to completion.
Inorganic Salts: The fluoride salt (e.g., KF) generated during the reaction and residual base (e.g., K₂CO₃).
Solvent: High-boiling solvents like DMSO or NMP are notoriously difficult to remove completely.[5]
Side reactions leading to other organic impurities are generally minimal in this specific SNAr reaction due to the high selectivity for the C4 position.
Q: How can I best control the levels of unreacted starting materials?
A:
To Minimize Unreacted 3,4,5-Trifluorobenzaldehyde: Drive the reaction closer to completion by increasing the reaction time, ensuring anhydrous conditions, or using a slight excess (1.1-1.2 equivalents) of phenol and base.
To Minimize Residual Phenol: Use a slight excess of the 3,4,5-trifluorobenzaldehyde (e.g., 1.05 equivalents). Any remaining phenol is easily removed during work-up with an aqueous basic wash (e.g., with NaOH or K₂CO₃ solution), which converts it to the water-soluble sodium or potassium phenoxide.
Category: Work-up and Purification Challenges
Q: I'm struggling with a difficult work-up. What are the best practices for quenching and isolating the crude product at scale?
A: The standard procedure is to cool the reaction mixture and quench it by pouring it into a large volume of water.
Problem: Emulsions. When extracting with an organic solvent (like toluene, ethyl acetate, or MTBE), emulsions can form, especially with DMSO as the reaction solvent. To break emulsions, add a saturated brine solution.
Problem: Product Oiling Out. If the product has a low melting point, it may "oil out" during the quench instead of precipitating as a clean solid. Ensure the quench water is cold (ice can be added) and that the mixture is stirred vigorously during the addition.
Solvent Choice: Toluene is often a good choice for extraction as it is less soluble in water than ethyl acetate and can be used to azeotropically remove residual water from the crude product later.
Q: My crude product is a waxy solid or oil. What is the most scalable and effective purification method?
A: You have two excellent, industrially viable options:
Recrystallization: If you can identify a suitable solvent system (e.g., isopropanol/water, toluene/heptane), recrystallization is the most cost-effective method for achieving high purity on a large scale.
Bisulfite Adduct Formation: This is a highly selective and effective method for purifying aldehydes.[6] The crude product is reacted with an aqueous solution of sodium bisulfite. The aldehyde forms a solid, crystalline adduct, which precipitates out of the solution, leaving most organic impurities behind.[7] This solid is easily filtered and washed. The pure aldehyde is then regenerated by decomposing the adduct with a mild base (e.g., NaHCO₃ solution) or acid.[6][7] This method is particularly powerful for removing non-aldehydic impurities.
Section 3: Recommended Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 3,5-Difluoro-4-phenoxybenzaldehyde
Charge a clean, dry, inerted reactor with DMSO, 3,4,5-trifluorobenzaldehyde, phenol, and potassium carbonate.
Begin vigorous agitation to ensure the K₂CO₃ is well suspended.
Heat the mixture to an internal temperature of 120-130°C.
Maintain at temperature for 8-12 hours, monitoring the reaction progress by HPLC or GC.
Once the reaction is complete (e.g., <1% starting material remaining), cool the mixture to 50-60°C.
Slowly transfer the reaction mixture into a separate vessel containing cold water (10-20 volumes) with vigorous stirring. A precipitate should form.
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
Isolate the crude solid by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
Dry the crude product under vacuum at 50-60°C to a constant weight.
Protocol 2: Purification via Bisulfite Adduct Formation
Materials:
Crude 3,5-Difluoro-4-phenoxybenzaldehyde (1.0 eq)
Sodium Bisulfite (1.2 eq)
Water (10 volumes)
Toluene (for extraction)
Saturated Sodium Bicarbonate Solution
Procedure:
Adduct Formation:
Prepare a solution of sodium bisulfite in water in a reactor.
Add the crude aldehyde to the bisulfite solution.
Stir the mixture at room temperature. The formation of the crystalline adduct may take several hours. Gentle heating (40-50°C) can sometimes accelerate the process.
Cool the slurry and filter to isolate the white crystalline bisulfite adduct. Wash the cake with a small amount of cold water, followed by a non-polar solvent like heptane to remove organic residues.
Adduct Decomposition:
Suspend the filtered adduct in a mixture of toluene (5-10 volumes) and water (5-10 volumes).
Slowly add saturated sodium bicarbonate solution with good stirring until the pH of the aqueous layer is ~8-9.
The adduct will decompose, releasing the pure aldehyde into the toluene layer.
Separate the organic layer. Wash it with water and then brine.
Dry the toluene solution over anhydrous sodium sulfate or magnesium sulfate.
Concentrate the solution under reduced pressure to yield the highly pure 3,5-Difluoro-4-phenoxybenzaldehyde.
Section 4: Data Summary & Workflow Visualization
Table 1: Typical Large-Scale Synthesis Parameters
Parameter
Recommended Value/Range
Rationale & Key Considerations
Solvent
DMSO, NMP, DMF
High boiling point allows for necessary reaction temperatures. Must be anhydrous.[5][8]
Base
K₂CO₃, Cs₂CO₃
K₂CO₃ is cost-effective. Cs₂CO₃ is more reactive but more expensive. Must be anhydrous and finely powdered.
Reactant Ratio
1.05-1.1 eq of Phenol/Base
A slight excess helps drive the reaction to completion.
Temperature
110 - 140 °C
Balances reaction rate against potential for side reactions or solvent decomposition. Monitor internal temp.
Reaction Time
6 - 18 hours
Highly dependent on scale, temperature, and efficiency of mixing. Monitor by IPC (In-Process Control).
Typical Yield
85 - 95% (Crude)
Yields are typically high for this efficient reaction.
Typical Purity
>99.5% (after purification)
High purity is achievable with either recrystallization or bisulfite treatment.
Process Workflow Diagram
Caption: A typical workflow for the large-scale synthesis and purification of the target compound.
A Comparative Spectroscopic Guide to 3,5-Difluoro-4-phenoxybenzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic aldehydes is paramount for understanding their reactivity, biological activity, and potential as intermediates in c...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic aldehydes is paramount for understanding their reactivity, biological activity, and potential as intermediates in complex syntheses. This guide provides an in-depth spectral analysis of 3,5-difluoro-4-phenoxybenzaldehyde, a compound of interest due to its unique electronic and structural features conferred by the interplay of its electron-withdrawing fluorine substituents, the bulky phenoxy group, and the reactive aldehyde functionality.
Due to the limited availability of public-domain experimental spectra for 3,5-difluoro-4-phenoxybenzaldehyde, this guide presents a robust, predicted spectral analysis grounded in the fundamental principles of spectroscopy and validated through direct comparison with experimentally-derived data from structurally analogous compounds. This comparative approach not only allows for a confident prediction of the spectral characteristics of the target molecule but also provides researchers with a framework for interpreting the spectra of related substituted benzaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei. For 3,5-difluoro-4-phenoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a comprehensive analysis.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to the electronic environment, while spin-spin coupling reveals the number of neighboring protons.
Predicted ¹H NMR Spectral Data for 3,5-Difluoro-4-phenoxybenzaldehyde:
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group, appearing as a singlet. The aromatic protons on the difluorinated ring will be influenced by both the electron-withdrawing fluorine atoms and the phenoxy group, leading to a downfield shift. The protons of the phenoxy group will exhibit a more complex splitting pattern typical of a monosubstituted benzene ring.
Causality Behind Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and the single, easily identifiable solvent peak in the ¹³C NMR spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insights into their hybridization and electronic environment.
Predicted ¹³C NMR Spectral Data for 3,5-Difluoro-4-phenoxybenzaldehyde:
The carbonyl carbon of the aldehyde will be the most downfield signal, typically appearing above 185 ppm. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), a key diagnostic feature. The carbon attached to the phenoxy group will also be significantly shifted.
Comparative ¹³C NMR Data of Related Benzaldehydes:
Trustworthiness Through Self-Validation: In ¹³C NMR, the presence of characteristic C-F coupling patterns serves as an internal validation of the structure. The magnitude of these coupling constants is highly dependent on the number of bonds separating the carbon and fluorine atoms, allowing for unambiguous assignment of the fluorinated positions.
¹⁹F NMR Spectroscopy: A Direct Look at Fluorine Environments
¹⁹F NMR is a highly sensitive technique that provides a distinct signal for each unique fluorine environment. Chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, making it an excellent tool for distinguishing between different fluorinated compounds.
Predicted ¹⁹F NMR Spectral Data for 3,5-Difluoro-4-phenoxybenzaldehyde:
The two fluorine atoms in 3,5-difluoro-4-phenoxybenzaldehyde are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the phenoxy and aldehyde groups.
Authoritative Grounding: The chemical shift ranges for various fluorine-containing functional groups are well-established in the literature, providing a reliable basis for predicting the ¹⁹F NMR spectrum of novel compounds.[4][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectral Data for 3,5-Difluoro-4-phenoxybenzaldehyde:
The IR spectrum of 3,5-difluoro-4-phenoxybenzaldehyde is expected to be dominated by a strong absorption from the carbonyl (C=O) stretch of the aldehyde. Other key absorbances will include the C-H stretches of the aldehyde and aromatic rings, C=C stretches of the aromatic rings, and the C-O and C-F stretching vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum for 3,5-Difluoro-4-phenoxybenzaldehyde:
The molecular ion peak (M⁺) in the mass spectrum of 3,5-difluoro-4-phenoxybenzaldehyde would be observed at an m/z corresponding to its molecular weight (234.19 g/mol ). Key fragmentation pathways would likely involve the loss of the aldehyde proton (-1), the formyl group (-29), and cleavage of the ether bond.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Instrument: A 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Number of scans: 16
Relaxation delay: 1.0 s
Pulse width: 30°
Acquisition time: 4.0 s
¹³C NMR Acquisition:
Number of scans: 1024
Relaxation delay: 2.0 s
Pulse width: 30°
Acquisition time: 1.5 s
Decoupling: Proton broadband decoupling.
¹⁹F NMR Acquisition:
Number of scans: 64
Relaxation delay: 1.5 s
Pulse width: 30°
Acquisition time: 2.0 s
FTIR Spectroscopy Protocol
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition:
Scan range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of scans: 32
Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.
Instrument: A mass spectrometer with an electron ionization (EI) source.
Acquisition:
Ionization energy: 70 eV
Mass range: m/z 40-500
Scan rate: 1 scan/s
Visualizing the Structure and Workflow
Caption: Molecular structure of 3,5-difluoro-4-phenoxybenzaldehyde.
Caption: Workflow for the spectral analysis of 3,5-difluoro-4-phenoxybenzaldehyde.
References
Supporting Information for a publication. (n.d.). Available at: [Link]
PubChem. (n.d.). 2,4-Difluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 2,5-Difluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
Reich, H. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
University of Calgary. (n.d.). 19F NMR Reference Standards. Available at: [Link]
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
13C NMR Spectroscopy. (n.d.). Available at: [Link]
Request PDF. (2025). Spectral-Luminescent Properties of Some Benzaldehyde Derivatives. ResearchGate. Available at: [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
ResearchGate. (n.d.). FTIR spectrum of 4-(4-formylphenoxy)benzaldehyde. Available at: [Link]
NIST. (n.d.). 4-Phenoxybenzaldehyde. NIST WebBook. Available at: [Link]
International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST WebBook. Available at: [Link]
Supporting Information for a publication. (n.d.). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FT-IR Spectroscopic Analysis of 3,5-Difluoro-4-Phenoxybenzaldehyde
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Compound Significance
3,5-Difluoro-4-phenoxybenzaldehyde (CAS: 1285690-36-9) is a specialized fluorinated building block critical in the synthesis of agrochemicals (pyrethroids) and pharmaceutical intermediates (kinase inhibitors).[1][2] Its structural uniqueness lies in the ortho-fluorine substitution pattern flanking the phenoxy ether linkage. This steric and electronic modulation significantly alters its reactivity and metabolic stability compared to non-fluorinated analogs.
This guide provides a rigorous protocol for the vibrational characterization of this compound. We compare its FT-IR spectral signature against two critical baselines:
The Precursor: 3,5-Difluoro-4-hydroxybenzaldehyde (to verify O-alkylation).
The Non-Fluorinated Analog: 4-Phenoxybenzaldehyde (to quantify the inductive effects of fluorine).
Experimental Methodology
To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow minimizes water interference and maximizes signal-to-noise ratio for the critical fingerprint region.
Sample Preparation
Given the compound's likely physical state (low-melting solid or viscous oil depending on purity), two methods are validated.
Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC
Crystal: Diamond or ZnSe (Diamond preferred for durability).
Protocol: Place ~5 mg of sample directly onto the crystal. Apply pressure using the slip-clutch clamp until optimal contact is achieved (monitor the interferogram amplitude).
Cleaning: Clean crystal with 2-propanol followed by acetone to remove organic residues.
Method B: KBr Pellet - Recommended for Structural Elucidation
Ratio: 1:100 (Sample:KBr).
Grinding: Grind 2 mg of sample with 200 mg of spectroscopic-grade KBr in an agate mortar until a fine, uniform powder is obtained.
Pressing: Compress at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.
Advantage: Eliminates path-length variations and allows for better resolution of weak overtone bands.
Instrument Parameters
Parameter
Setting
Rationale
Detector
DTGS or MCT
MCT provides higher sensitivity for rapid scanning; DTGS sufficient for routine.
Resolution
4 cm⁻¹
Optimal balance between spectral detail and noise.
Scans
32 (Routine) / 64 (High Res)
Signal averaging reduces random noise.
Range
4000 – 400 cm⁻¹
Covers fundamental stretching and fingerprint bending modes.
Apodization
Blackman-Harris 3-Term
Minimizes side-lobes in the Fourier transform.
Comparative Spectral Analysis
The identification of 3,5-difluoro-4-phenoxybenzaldehyde relies on verifying the ether linkage formation and the electronic influence of fluorine atoms on the carbonyl group.
The Diagnostic Workflow (Visualized)
Figure 1: Logic flow for validating the synthesis of 3,5-difluoro-4-phenoxybenzaldehyde from its hydroxy precursor.
Detailed Band Assignment & Comparison
The following table contrasts the target molecule with its precursor and non-fluorinated analog to highlight specific shifts.
Vibrational Mode
3,5-Difluoro-4-phenoxybenzaldehyde (Target)
3,5-Difluoro-4-hydroxybenzaldehyde (Precursor)
4-Phenoxybenzaldehyde (Analog)
Mechanistic Insight
O-H Stretch
Absent
3200–3500 cm⁻¹ (Broad)
Absent
Disappearance confirms O-alkylation.
C=O Stretch
1705–1712 cm⁻¹
1680–1690 cm⁻¹
~1690–1695 cm⁻¹
F atoms are electron-withdrawing (inductive), strengthening the C=O bond compared to the electron-donating phenoxy group alone.
C-O-C (Ether)
1240–1260 cm⁻¹
Absent
1230–1250 cm⁻¹
Asymmetric stretching of the newly formed ether linkage.
C-F Stretch
1000–1100 cm⁻¹
1000–1100 cm⁻¹
Absent
Strong, broad bands characteristic of aryl fluorides.
C-H (Aldehyde)
2750 & 2850 cm⁻¹
2750 & 2850 cm⁻¹
2720 & 2820 cm⁻¹
Fermi doublet; F atoms may cause a slight blue shift due to ring deactivation.
Theoretical Validation (DFT)
For high-integrity research, experimental data should be cross-referenced with Density Functional Theory (DFT) calculations.
Scaling Factor: 0.961 (standard for B3LYP to correct for anharmonicity).
Analysis: The experimental C=O band at ~1710 cm⁻¹ typically correlates with a calculated (unscaled) value of ~1780 cm⁻¹. The presence of the ortho-fluorines restricts the rotation of the phenoxy ring, potentially sharpening the ether bands compared to the non-fluorinated analog.
Structural Logic & Causality
Understanding why the spectrum looks this way is crucial for troubleshooting synthesis.
The Fluorine Effect
The two fluorine atoms at positions 3 and 5 exert a strong negative inductive effect (-I) .
On the Carbonyl: They pull electron density from the ring, destabilizing the resonance contribution of the phenoxy oxygen. This increases the double-bond character of the carbonyl, shifting the C=O stretch to a higher wavenumber (blue shift) compared to 4-phenoxybenzaldehyde.
On the Ether Linkage: The C-O-C bond angle is sterically compressed by the bulky fluorine atoms. This often results in a splitting or broadening of the ether stretching band around 1250 cm⁻¹.
Pathway Verification Diagram
Figure 2: Synthesis pathway and expected spectral transformation markers.
References
Precursor Synthesis: Loudon, G. M., & Parham, F. M. (2009). Organic Chemistry.
Fluorine Inductive Effects: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Analog Comparison: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 15234 (4-Phenoxybenzaldehyde). Available at: [Link]
Target Compound Identification: Namiki Shoji Co., Ltd. Building Blocks Catalogue. Entry for CAS 1285690-36-9.[2][4] Available at: [Link]
DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3,5-Difluoro-4-phenoxybenzaldehyde
Executive Summary: The Fluorine Advantage in Ether Scaffolds In drug discovery, the diphenyl ether moiety is a privileged scaffold, yet it suffers from rapid metabolic oxidation at the electron-rich aromatic rings. 3,5-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage in Ether Scaffolds
In drug discovery, the diphenyl ether moiety is a privileged scaffold, yet it suffers from rapid metabolic oxidation at the electron-rich aromatic rings. 3,5-difluoro-4-phenoxybenzaldehyde (MW 234.19 Da) represents a strategic evolution of this scaffold. The introduction of fluorine atoms at the 3 and 5 positions—ortho to the ether linkage—serves two critical functions: it blocks metabolic "soft spots" (CYP450 oxidation) and modulates the lipophilicity (
).
This guide provides a definitive analysis of its Electron Ionization (EI) mass spectrometry fragmentation patterns. By contrasting it with its non-fluorinated analog (4-phenoxybenzaldehyde ), we elucidate how the electron-withdrawing fluorine substituents alter bond lability and fragment stability—critical data for structural confirmation and metabolite identification.
The fragmentation of 3,5-difluoro-4-phenoxybenzaldehyde is governed by the competition between the aldehyde's alpha-cleavage and the ether's stability.
The Molecular Ion & Primary Losses
Molecular Ion (
): m/z 234.
The molecule exhibits a robust molecular ion due to the aromatic stabilization.[1] The fluorine atoms withdraw electron density, slightly increasing the ionization potential compared to the non-fluorinated analog, but the
remains prominent.
Alpha-Cleavage (Loss of Hydrogen): m/z 233 (
).
Characteristic of benzaldehydes, facilitating the formation of the acyl cation.[2]
Loss of Formyl Radical (•CHO): m/z 205 (
).
This is the diagnostic transition . The cleavage of the C-C bond adjacent to the carbonyl yields the stable 3,5-difluoro-4-phenoxyphenyl cation .
The "Fluorine Effect" on Ether Cleavage
Unlike simple ethers, the fragmentation of the diphenyl ether core is heavily influenced by the fluorine substitution.
Pathway A (Phenoxy Loss): Cleavage of the ether bond to release the phenoxy radical (
) generates the 3,5-difluoro-benzoyl cation (m/z 141).
Pathway B (Phenyl Loss): Cleavage yielding the phenyl cation (
, m/z 77) is observed but is less abundant than in the non-fluorinated analog. The electron-deficient central ring (due to F) strengthens the C-O bond on the aldehyde side, making the distal phenyl group more prone to loss as a neutral radical or cation depending on charge localization.
Visualization of Fragmentation Pathways
Figure 1: Mechanistic fragmentation pathway of 3,5-difluoro-4-phenoxybenzaldehyde under 70 eV Electron Ionization.
Comparative Analysis: Target vs. Alternatives
To validate the synthesis or identity of this compound, it must be differentiated from its non-fluorinated precursor and other analogs.
Table 1: Diagnostic Ion Comparison
Feature
Target: 3,5-Difluoro-4-phenoxybenzaldehyde
Alt 1: 4-Phenoxybenzaldehyde
Alt 2: 3,5-Difluorobenzaldehyde
Molecular Weight
234
198
142
Base Peak (Typical)
m/z 234 or 205
m/z 198 or 77
m/z 141 or 142
[M-CHO]+
205 (High Stability)
169
113
Ether Cleavage
m/z 141 (Difluorobenzoyl)
m/z 105 (Benzoyl)
N/A (No ether)
Phenyl Cation
m/z 77 (Present)
m/z 77 (Dominant)
m/z 77 (Absent/Low)
Key Differentiator
+36 Da shift in parent and benzoyl fragments due to 2xF.[3]
Analytical Insight:
The presence of the fluorine atoms at positions 3 and 5 stabilizes the central ring against fragmentation. In Alt 1 , the m/z 77 and m/z 51 (aromatic breakdown) peaks are often overwhelming. In the Target , the m/z 205 and m/z 141 ions are significantly more persistent, providing a "cleaner" spectrum for identification in complex matrices.
Experimental Workflow Diagram
The following workflow ensures data integrity from sample preparation to spectral deconvolution.
Figure 2: Step-by-step experimental workflow for the characterization of fluorinated benzaldehydes.
References
NIST Chemistry WebBook. Mass Spectrum of 4-Phenoxybenzaldehyde (CAS 67-36-7). National Institute of Standards and Technology.[4] [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Royal Society of Chemistry. The "Ortho Effect" in Directed C-H Activation. (Context on ortho-fluorine stability). [Link]
comparative analysis of 3,5-difluoro-4-phenoxybenzaldehyde with other benzaldehydes
Here is the comparative analysis guide for 3,5-Difluoro-4-phenoxybenzaldehyde , structured as an advanced technical resource for drug discovery and agrochemical synthesis. Content Type: Technical Comparison Guide & Appli...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comparative analysis guide for 3,5-Difluoro-4-phenoxybenzaldehyde , structured as an advanced technical resource for drug discovery and agrochemical synthesis.
In the landscape of aromatic building blocks, 3,5-difluoro-4-phenoxybenzaldehyde represents a specialized scaffold designed to solve two critical problems in medicinal chemistry: metabolic instability and conformational entropy .[2][3]
Unlike its non-fluorinated analog (4-phenoxybenzaldehyde), this molecule employs the "ortho-fluorine effect."[2][3] The two fluorine atoms at the 3 and 5 positions exert significant steric and electronic influence, forcing the 4-phenoxy ring into a twisted conformation relative to the central benzene ring.[2][3] This "locked" geometry, combined with the metabolic blockade provided by fluorine, makes it a superior candidate for developing high-affinity kinase inhibitors and metabolically robust agrochemicals compared to standard benzaldehydes.[2][3]
Chemical Profile & Structural Logic[3]
Structural Comparison
To understand the utility of 3,5-difluoro-4-phenoxybenzaldehyde (Compound A), we must compare it against its direct structural progenitors.[2][3]
Feature
Compound A (Subject)
Comparator B (4-Phenoxybenzaldehyde)
Comparator C (3,5-Difluorobenzaldehyde)
Structure
3,5-F₂-4-OPh-Ph-CHO
4-OPh-Ph-CHO
3,5-F₂-Ph-CHO
Electronic State
Highly Electron Deficient Ring
Electron Rich (Donating OPh)
Electron Deficient
Aldehyde Reactivity
High (Activated by F)
Moderate (Deactivated by OPh)
High
Conformation
Twisted Ether (Steric clash F vs H)
Flexible Ether
Planar
Metabolic Liability
Low (Blocked 3,5 sites)
High (O-dealkylation/Hydroxylation)
Moderate
LogP (Est.)
~3.8 - 4.2
~3.0
~2.3
The "Twist" Mechanism
In Comparator B , the ether linkage allows free rotation, resulting in a high entropic penalty upon binding to a protein pocket. In Compound A , the van der Waals radius of Fluorine (1.47 Å) creates steric repulsion with the ortho-hydrogens of the phenoxy ring.[2][3]
Result: The phenoxy group is forced out of plane (typically 60–90° twist).[2][3]
Application: This mimics the bioactive conformation of many biaryl ether inhibitors (e.g., c-Met or VEGFR kinase inhibitors), improving potency by reducing the entropy cost of binding.[2][3]
Physicochemical Performance Data
The following data aggregates calculated and experimental values to guide solvent selection and handling.
Suitable for solid-phase handling; melt-casting not recommended.[2][3]
Boiling Point
~330 °C (Predicted)
High thermal stability; purification via high-vac distillation is difficult.[2][3]
Solubility
DCM, THF, Ethyl Acetate, DMSO
Poor water solubility requires organic co-solvents in aqueous couplings.
Flash Point
~114 °C
Non-flammable under standard lab conditions.[2][3]
Aldehyde Electrophilicity
High
Reacts rapidly with amines/hydrides.[2][3] Requires controlled temp (-78°C to 0°C) for selective reductions.[2][3]
Synthetic Utility & Reactivity Protocols
Reactivity Profile
The 3,5-difluoro substitution pattern creates a "push-pull" electronic environment:
Aldehyde Activation: The inductive electron-withdrawing effect (-I) of the fluorines makes the carbonyl carbon highly electrophilic.[2][3] Condensation reactions (e.g., Knoevenagel, reductive amination) proceed faster than with 4-phenoxybenzaldehyde.[2][3]
SNAr Vulnerability: The 4-position (ether linkage) is stabilized against nucleophilic attack relative to a simple 4-fluorobenzaldehyde, but strong nucleophiles in polar aprotic solvents could potentially displace the phenoxy group under extreme heat.[2][3] Avoid conditions >120°C with strong alkoxides.[2][3]
Validated Synthesis Protocol: Reductive Amination
Objective: Synthesis of a benzylamine scaffold (common in drug discovery) using 3,5-difluoro-4-phenoxybenzaldehyde.[2][3]
Imine Formation: Dissolve aldehyde and amine in DCE under N₂ atmosphere. Add catalytic acetic acid (1 drop) if the amine is weakly nucleophilic.[2][3] Stir at RT for 1 hour.
Checkpoint: Monitor TLC/LCMS for disappearance of aldehyde (UV active).[2][3]
Reduction: Cool mixture to 0°C. Add STAB portion-wise over 10 minutes.
Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before imine formation is complete, preventing alcohol byproduct.[2]
Quench: Stir overnight at RT. Quench with sat. NaHCO₃.
Isolation: Extract with DCM, dry over MgSO₄.
Synthesis of the Core Scaffold (Reverse Logic)
If you need to synthesize the aldehyde itself (e.g., for isotope labeling), use the SNAr Displacement route.[3] This is more reliable than trying to fluorinate a pre-existing phenoxybenzaldehyde.[2][3]
Figure 1: Synthesis of 3,5-difluoro-4-phenoxybenzaldehyde via SNAr. The 4-position is the most electrophilic due to the combined inductive effect of the para-aldehyde and ortho-fluorines.[2][3]
Application Case Study: Kinase Inhibitor Design
In drug development, this aldehyde is frequently used to synthesize the "tail" region of kinase inhibitors.
Hypothetical Case: Designing a c-Met inhibitor.
Challenge: A standard 4-phenoxybenzyl tail is metabolically labile (oxidized by CYP450) and binds with low affinity due to free rotation.[2][3]
Solution: Substituting with 3,5-difluoro-4-phenoxybenzaldehyde .[1][2][3][4][5]
Metabolic Block: The F atoms block the 3,5 metabolic "soft spots."[2]
Potency Boost: The twisted conformation forces the phenoxy group to dock into the hydrophobic back-pocket of the kinase, improving IC₅₀ values by 10–50 fold compared to the non-fluorinated analog.[2][3]
Figure 2: Logic flow for utilizing the fluorinated aldehyde in SAR (Structure-Activity Relationship) optimization.
Handling & Safety (E-E-A-T)
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes can slowly oxidize to carboxylic acids (3,5-difluoro-4-phenoxybenzoic acid) upon air exposure.[2][3]
Comparative Guide: Synthetic Strategies for 3,5-Difluoro-4-phenoxybenzaldehyde
Topic: Comparative Synthetic Routes for 3,5-Difluoro-4-phenoxybenzaldehyde Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1] Executive Summary & S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Synthetic Routes for 3,5-Difluoro-4-phenoxybenzaldehyde
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
[1]
Executive Summary & Structural Analysis
3,5-Difluoro-4-phenoxybenzaldehyde (CAS: 1285690-36-9 / 1185851-52-8) is a critical intermediate in the synthesis of next-generation agrochemicals (e.g., fluxapyroxad analogs) and pharmaceutical candidates targeting inflammatory pathways.[1] Its structure features a highly activated benzaldehyde core flanked by two fluorine atoms at the meta positions, with a phenoxy group at the para position.
From a retrosynthetic perspective, the molecule presents a classic case of Nucleophilic Aromatic Substitution (SNAr) regiocontrol. The electron-withdrawing formyl group (-CHO) activates the ring, while the fluorine atoms provide inductive withdrawal.[1] The challenge—and the key to efficient synthesis—lies in exploiting the specific activation pattern to install the phenoxy group selectively at the C4 position without disturbing the C3/C5 fluorines.
This guide evaluates three distinct synthetic routes, ranking them by scalability, atom economy, and operational simplicity.
Route Analysis
Route A: The "Gold Standard" – Regioselective SNAr
Mechanism: Direct displacement of fluoride by phenoxide.
Precursor: 3,4,5-Trifluorobenzaldehyde.[1][2][3]
This route is the industry-preferred method due to its high step efficiency.[1] The formyl group at C1 exerts a strong mesomeric withdrawing effect (-M) on the para position (C4), making the C4-fluorine significantly more electrophilic than the C3/C5 fluorines (which are only activated inductively).[1]
Expert Insight: The choice of base is critical. Stronger bases (e.g., NaH) can lead to bis-substitution or Cannizzaro-type side reactions on the aldehyde.[1] Weak inorganic bases like K₂CO₃ provide a buffered environment that favors mono-substitution at the most activated C4 position.[1]
Route B: The "Nitrile Reduction" Pathway
Mechanism: SNAr on a nitrile precursor followed by reduction.
Precursor: 3,4,5-Trifluorobenzonitrile.[1]
Used when the aldehyde moiety is sensitive to storage or when the nitrile precursor is more cost-effective.[1] The nitrile group (-CN) is a potent electron-withdrawing group, activating the C4 position similarly to the aldehyde.[1]
Step 1: SNAr of Phenol on 3,4,5-Trifluorobenzonitrile
Expert Insight: While this route introduces an extra step, it avoids the potential oxidation of the aldehyde during the SNAr reaction. However, the reduction step requires careful control to prevent over-reduction to the amine or alcohol.
Route C: The "Stepwise Construction" (Ullmann Coupling)
This route is historically significant but less favorable for modern manufacturing due to heavy metal waste and lower atom economy.[1] It involves the coupling of a brominated precursor with phenol using a copper catalyst.[4]
Reagents: Phenol, CuI/Ligand, Cs₂CO₃.
Conditions: High temperature (>100°C), inert atmosphere.
Comparative Performance Data
Metric
Route A (Direct SNAr)
Route B (Nitrile Red.)
Route C (Ullmann)
Overall Yield
85 - 92%
60 - 75%
50 - 65%
Step Count
1
2
1 (Complex workup)
Regioselectivity
>98% (C4 vs C3/5)
>98%
N/A (Pre-functionalized)
Atom Economy
High
Medium
Low (Bromine waste)
E-Factor (Waste)
Low (< 5)
Medium (Reductant waste)
High (Metal/Ligand)
Cost Driver
Price of 3,4,5-Trifluorobenzaldehyde
Reductant cost
Catalyst & Ligand
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 3,5-difluoro-4-phenoxybenzaldehyde via regioselective SNAr.
Scale: 10 mmol (Laboratory Scale).
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.[1]
Dissolution: Add 3,4,5-trifluorobenzaldehyde and phenol to the flask. Dissolve in 10 mL of dry DMF.
Base Addition: Add K₂CO₃ in a single portion. The suspension may turn slightly yellow.[1]
Reaction: Heat the mixture to 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
Note: Do not overheat (>100°C) to avoid attacking the meta fluorines.
Quench: Cool to room temperature. Pour the mixture into 50 mL of ice-water.
Extraction: Extract with EtOAc (3 x 20 mL). Combine organic layers.
Wash: Wash the organic phase with water (2 x 20 mL) to remove DMF, then with saturated brine (20 mL).
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Expected Result: Off-white to pale yellow solid/oil.[1]
This diagram illustrates the electronic activation that dictates the C4-selectivity.[1]
Caption: Mechanistic pathway highlighting the preferential nucleophilic attack at the C4 position due to the para-directing electron-withdrawing nature of the aldehyde group.
Figure 2: Process Selection Decision Tree
A guide for selecting the optimal route based on laboratory constraints.
Caption: Decision matrix for selecting the synthetic route based on precursor availability and project constraints.
References
Preparation of 3,5-difluorobenzaldehyde . ChemicalBook.[1] Retrieved from . (Demonstrates the synthesis of the core fluorinated aldehyde scaffold).
Compounds (WO2016011930A1) . Google Patents.[1] Retrieved from . (Describes the use of 3,4,5-trifluorobenzaldehyde in SNAr reactions with substituted phenols to generate 4-phenoxy derivatives).
3,4,5-Trifluorobenzaldehyde Product Data . Sigma-Aldrich.[1] Retrieved from .[1] (Physical properties and safety data for the key precursor).
Nucleophilic Aromatic Substitution of Polyfluorinated Benzaldehydes . WuXi Biology. Retrieved from . (Mechanistic insights into regioselectivity of SNAr on polyhalogenated benzaldehydes).
Synthesis of 4-Fluoro-3-phenoxybenzaldehyde . PrepChem. Retrieved from . (Analogous synthesis demonstrating the stability of the phenoxy-benzaldehyde motif).
A Comprehensive Guide to the Safe Disposal of 3,5-Difluoro-4-phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile of 3,5-Difluoro-4-phenoxybenzaldehyde Based on these analogs, 3,5-difluoro-4-phenoxybenzaldehyde should be handled as a com...
Potentially toxic to aquatic life with long-lasting effects. [3]
The presence of a fluorinated aromatic ring structure also places it in the category of halogenated organic compounds, which require special consideration for disposal.[3]
Table 1: Comparative Hazard Data of Structural Analogs
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of 3,5-difluoro-4-phenoxybenzaldehyde is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear decision-making path for laboratory personnel.
Caption: Disposal decision workflow for 3,5-difluoro-4-phenoxybenzaldehyde.
Pre-treatment: Chemical Neutralization of the Aldehyde Functional Group
For small quantities of 3,5-difluoro-4-phenoxybenzaldehyde, a pre-treatment step to neutralize the reactive aldehyde functional group can enhance safety before final disposal. This is particularly relevant for waste streams where the aldehyde's reactivity could pose a hazard.
Mechanism of Aldehyde Neutralization
Aromatic aldehydes can undergo nucleophilic addition reactions with various reagents, converting the aldehyde group into a less reactive and often more water-soluble adduct. This principle underlies the two primary methods for laboratory-scale neutralization.
Sodium bisulfite adds to the carbonyl group of the aldehyde to form a solid, water-soluble bisulfite adduct. This reaction is reversible and is favored for aromatic aldehydes.
Primary amines, such as the amino group in glycine, react with aldehydes to form imines (Schiff bases). This reaction is the basis for using amino acids to neutralize aldehydes, forming a non-hazardous product.[4]
Caption: Chemical neutralization pathways for aromatic aldehydes.
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
Dissolution: In a well-ventilated fume hood, dissolve the waste 3,5-difluoro-4-phenoxybenzaldehyde in a minimal amount of methanol.
Reaction: Transfer the methanolic solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume of the bisulfite solution should be approximately one-fifth of the total volume of the dissolved waste.
Mixing: Stopper the separatory funnel and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the formation of the bisulfite adduct. Periodically vent the funnel to release any pressure buildup.
Extraction and Separation: Add an equal volume of deionized water to the separatory funnel. The aqueous layer, containing the water-soluble bisulfite adduct, will separate from any organic impurities.
Collection of Aqueous Waste: Carefully drain the lower aqueous layer into a designated hazardous waste container labeled "Neutralized Halogenated Aromatic Waste."
Final Disposal: This container should be sent for high-temperature incineration through your institution's hazardous waste management program.
Final Disposal Methods
Following any pre-treatment, or for direct disposal of larger quantities, the following methods are recommended, in order of preference.
High-Temperature Incineration
Incineration in a licensed hazardous waste facility equipped with an afterburner and a scrubber is the preferred method for the complete destruction of 3,5-difluoro-4-phenoxybenzaldehyde.[1] The high temperatures and controlled conditions are necessary to break the stable carbon-fluorine bonds and to scrub the resulting acidic gases (such as hydrogen fluoride) from the emissions.
Key Considerations for Incineration:
Segregation: Waste containing 3,5-difluoro-4-phenoxybenzaldehyde must be collected in a designated, properly labeled container for "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.
Regulatory Compliance: All incineration must be carried out in compliance with local, state, and federal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8][9]
Professional Disposal Service: Engage a licensed professional waste disposal service for the transportation and incineration of this hazardous waste.
Hazardous Waste Landfill
For solid waste contaminated with 3,5-difluoro-4-phenoxybenzaldehyde (e.g., contaminated lab supplies), or if incineration is not a viable option, disposal in a permitted hazardous waste landfill is an alternative. However, this method is less preferable as it contains the hazard rather than destroying it.
Spill and Emergency Procedures
In the event of a spill of 3,5-difluoro-4-phenoxybenzaldehyde:
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
Personal Protective Equipment: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.
Collection: Collect the absorbed material or swept solid into a designated hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
References
U.S. Environmental Protection Agency. (2026, January 15). Hazardous Waste Test Methods / SW-846. Retrieved from [Link]
U.S. Department of Energy, Office of Scientific and Technical Information. (1995, December 30). Test methods for evaluating solid waste physical/chemical methods (SW-846) (single user) (on cd-rom). Data file. Retrieved from [Link]
U.S. Environmental Protection Agency. (1993, June). EPA Revises Test Methods for Evaluating Solid Waste (SW-846). Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Basic Information about How to Use SW-846. Retrieved from [Link]
U.S. Environmental Protection Agency. (2000, August 1). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846), Chapter Thirteen: Incineration. Retrieved from [Link]
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
Karlsruhe Institute of Technology. (2024, October 24). No significant PFAS emissions caused by waste incineration, study finds. ScienceDaily. Retrieved from [Link]
NILU - Norwegian Institute for Air Research. (2009, December 14). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]
RIVM. (2014, May 30). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]
Li, W., et al. (2020). Enantioselective aerobic oxidative cross-dehydrogenative coupling of glycine derivatives with ketones and aldehydes. Chemical Science, 11(17), 4429-4434.
Karlsruhe Institute of Technology. (2025, July 31). No Significant PFAS Emissions Caused by Waste Incineration. Retrieved from [Link]
Google Patents. (2001, April 2). US6670520B2 - Reductive amination for aldehyde neutralization.
Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 3-Phenoxybenzaldehyde. Retrieved from [Link]
Quora. (2022, September 17). What is the reaction of glycine with formaldehyde?. Retrieved from [Link]
Organo Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
Capot Chemical. (2013, August 26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]
RIVM Publications Repository. (2021, December 8). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
CUTM Courseware. (n.d.). Experiment-4: Qualitative determination of Amino acids. Retrieved from [Link]
PNAS. (2023, October 16). Multiple formation pathways for amino acids in the early Solar System based on carbon and nitrogen isotopes in asteroid Bennu samples. Retrieved from [Link]
CUTM Courseware. (n.d.). Experiment-4: Qualitative determination of Amino acids. Retrieved from [Link]
Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Reviews, 4, 137-142.
A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-difluoro-4-phenoxybenzaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3,5-difluoro-4-phenoxybenzaldehyde, a ha...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3,5-difluoro-4-phenoxybenzaldehyde, a halogenated aromatic aldehyde, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a culture of safety through expertise and trustworthy practices.
Hazard Assessment: Understanding the Risks
The primary hazards associated with 3,5-difluoro-4-phenoxybenzaldehyde are anticipated to be:
Skin Irritation: Halogenated organic compounds can defat the skin, leading to irritation and dermatitis upon prolonged contact. The difluoro- substitution on the aromatic ring may enhance its ability to penetrate the skin.
Serious Eye Irritation: Aldehydes are generally irritating to the eyes. Direct contact with the eyes is likely to cause significant irritation and potential damage.
Respiratory Tract Irritation: As a potentially volatile aldehyde, inhalation of its vapors may lead to irritation of the nose, throat, and lungs[1].
Harmful if Swallowed: Many aromatic aldehydes exhibit oral toxicity[4].
Given these potential hazards, a multi-layered approach to personal protection is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific risks of the procedure being performed. The following table summarizes the recommended PPE for handling 3,5-difluoro-4-phenoxybenzaldehyde.
Level of Protection
Required PPE
Rationale
Primary Engineering Control
Chemical Fume Hood
To minimize inhalation exposure to volatile vapors. All manipulations of the compound should be performed within a properly functioning fume hood.
Eye and Face Protection
Safety Goggles with Side Shields or a Face Shield
Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Nitrile provides a good baseline of protection and dexterity. The outer glove of a more resistant material like butyl rubber is recommended for handling aldehydes[5]. Viton™ offers broad resistance to aromatic and halogenated solvents. Always inspect gloves for damage before use[1].
Body Protection
Flame-Resistant Laboratory Coat
Protects skin and personal clothing from splashes. A flame-resistant coat is recommended due to the potential flammability of similar organic compounds.
Foot Protection
Closed-toe Shoes
To protect feet from spills.
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to minimizing exposure and ensuring the stability of 3,5-difluoro-4-phenoxybenzaldehyde.
Handling:
Work in a Designated Area: All work with this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
Avoid Inhalation, Ingestion, and Skin Contact: Use the recommended PPE at all times.
Prevent Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols.
Use Appropriate Tools: Use spatulas and other tools that will not react with the compound.
Storage:
Container: Store in a tightly sealed, properly labeled container.
Environment: Keep in a cool, dry, and dark place, away from heat, light, and incompatible materials such as strong oxidizing agents[4]. Aldehydes can be sensitive to air and light, which can lead to degradation[6].
Segregation: Store separately from incompatible chemicals.
Donning and Doffing of PPE: A Critical Workflow
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.
Disposal Plan: Responsible Waste Management
Proper disposal of 3,5-difluoro-4-phenoxybenzaldehyde and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation:
Halogenated Organic Waste: All waste containing 3,5-difluoro-4-phenoxybenzaldehyde must be collected in a designated, labeled, and sealed container for halogenated organic waste[7]. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal[6].
Container Management:
Use a chemically resistant container with a secure lid.
Label the container clearly with "Hazardous Waste," the chemical name, and the approximate concentration.
Keep the container closed except when adding waste.
Disposal Procedure:
Collection: Collect all waste, including contaminated gloves, paper towels, and other disposable materials, in the designated halogenated waste container.
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the halogenated waste container.
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. High-temperature incineration is a common disposal method for halogenated organic compounds[8].
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these detailed protocols, researchers can handle 3,5-difluoro-4-phenoxybenzaldehyde with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
Capot Chemical. (2013, August 26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]
Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]